PHTPP-1304
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C51H50F6N4O7 |
|---|---|
分子量 |
945.0 g/mol |
IUPAC名 |
(2R)-1-[2-[2-[2-[4-[2-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenoxy]ethoxy]ethoxy]ethylamino]-3-[4-phenylmethoxy-3-(3-phenylpropoxy)phenoxy]propan-2-ol |
InChI |
InChI=1S/C51H50F6N4O7/c52-50(53,54)45-32-46(51(55,56)57)61-49(59-45)47(48(60-61)39-16-8-3-9-17-39)38-18-20-41(21-19-38)65-30-29-64-28-27-63-26-24-58-33-40(62)35-67-42-22-23-43(68-34-37-13-6-2-7-14-37)44(31-42)66-25-10-15-36-11-4-1-5-12-36/h1-9,11-14,16-23,31-32,40,58,62H,10,15,24-30,33-35H2/t40-/m1/s1 |
InChIキー |
RFLBGKJLIDOOAA-RRHRGVEJSA-N |
異性体SMILES |
C1=CC=C(C=C1)CCCOC2=C(C=CC(=C2)OC[C@@H](CNCCOCCOCCOC3=CC=C(C=C3)C4=C5N=C(C=C(N5N=C4C6=CC=CC=C6)C(F)(F)F)C(F)(F)F)O)OCC7=CC=CC=C7 |
正規SMILES |
C1=CC=C(C=C1)CCCOC2=C(C=CC(=C2)OCC(CNCCOCCOCCOC3=CC=C(C=C3)C4=C5N=C(C=C(N5N=C4C6=CC=CC=C6)C(F)(F)F)C(F)(F)F)O)OCC7=CC=CC=C7 |
製品の起源 |
United States |
Foundational & Exploratory
The AUTOTAC PHTPP-1304: A Targeted Approach to Estrogen Receptor β Degradation
An In-depth Technical Guide on the Mechanism of Action of PHTPP-1304
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a novel Autophagy-Targeting Chimera (AUTOTAC) designed for the selective degradation of Estrogen Receptor β (ERβ). This molecule represents a significant advancement in targeted protein degradation, leveraging the cellular autophagy pathway to eliminate its target protein, ERβ, which is implicated in the progression of various cancers. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate its function.
Introduction: The AUTOTAC Platform
AUTOTACs are bifunctional molecules that hijack the cellular autophagy process to induce the degradation of specific target proteins. They consist of two key moieties: a ligand that binds to the target protein and a ligand that binds to an autophagy-related protein, typically p62/SQSTM1. This dual binding brings the target protein into proximity with the autophagic machinery, leading to its engulfment in an autophagosome and subsequent degradation upon fusion with a lysosome.
This compound is a derivative of PHTPP, a known selective ERβ antagonist.[1][2][3][4][5] By incorporating a p62-binding motif, this compound redirects ERβ for autophagic degradation, offering a powerful tool for studying ERβ function and a potential therapeutic strategy for ERβ-dependent diseases.
Mechanism of Action of this compound
The primary mechanism of action of this compound is the induced degradation of ERβ via the autophagy pathway.[6][7] This process can be broken down into several key steps:
-
Binding to ERβ and p62: this compound, with its two distinct ligands, simultaneously binds to ERβ and the autophagy receptor protein p62.
-
Induction of p62 Oligomerization: This ternary complex formation induces the self-oligomerization of p62.[6]
-
Formation of p62+ERβ+ Puncta: The oligomerized p62, now bound to ERβ, forms distinct puncta within the cell. These puncta are indicative of the cargo being sequestered for autophagy.[6][7]
-
Autophagosome Sequestration: The p62-ERβ complexes are recognized and engulfed by forming autophagosomes.
-
Lysosomal Degradation: The autophagosomes fuse with lysosomes, and the enclosed ERβ is degraded by lysosomal hydrolases.
This mechanism is distinct from proteasome-mediated degradation, such as that induced by PROTACs (Proteolysis Targeting Chimeras).[6]
Signaling Pathway Diagram
Caption: Mechanism of this compound induced ERβ degradation via autophagy.
Downstream Signaling Consequences
By promoting the degradation of ERβ, this compound effectively inhibits its downstream signaling pathways. In estrogen-stimulated LNCaP cells, this compound at a concentration of 0.5 μM for 24 hours demonstrated a 10-fold more potent inhibitory effect on ERβ downstream signaling compared to its parent compound, PHTPP.[6] This includes the downregulation of key signaling nodes such as:
-
EGFR (Epidermal Growth Factor Receptor)
-
p-ERK/ERK (Phosphorylated/Total Extracellular Signal-regulated Kinase)
-
p-Akt/Akt (Phosphorylated/Total Protein Kinase B)
Downstream Signaling Pathway Diagram
Caption: Inhibition of ERβ downstream signaling by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (ERβ Degradation) | HEK293T | ≈ 2 nM | [6][7] |
| ACHN Renal Carcinoma | < 100 nM | [6] | |
| MCF-7 Breast Cancer | < 100 nM | [6] | |
| IC₅₀ (Cytotoxicity) | ACHN Renal Carcinoma | 3.3 μM | [6] |
| Experiment | Conditions | Result | Reference |
| Inhibition of ERβ Downstream Signaling | 0.5 μM this compound, 24h, E2-stimulated LNCaP cells | 10-fold stronger inhibition than PHTPP alone | [6] |
| Induction of p62+ERβ+ Puncta | 0.5-10 μM, 24h, ACHN cells | Dose-dependent increase | [6] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these findings.
Cell Viability Assay (AlamarBlue® Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2 x 10⁸ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.01-100 μM) or vehicle control (e.g., DMSO, final concentration <0.01%). Include a positive control for cytotoxicity if desired.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours).
-
Reagent Addition: Add AlamarBlue® reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence or absorbance of the samples using a plate reader at the recommended wavelengths.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify the levels of specific proteins in a sample.
-
Cell Lysis: After treatment with this compound and/or estrogen, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix the lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for EGFR, p-ERK, ERK, p-Akt, Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Quantify the band intensities using image analysis software and normalize to the loading control.
Immunofluorescence for p62 and ERβ Puncta Formation
This method allows for the visualization of the subcellular localization of proteins.
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate.
-
Treatment: Treat the cells with different concentrations of this compound for the desired time.
-
Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with primary antibodies against p62 and ERβ overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1 hour at room temperature in the dark.
-
Washing: Wash three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Puncta will appear as bright, distinct dots within the cytoplasm.
Experimental Workflow Diagram
Caption: General workflow for characterizing the activity of this compound.
Conclusion
This compound is a potent and selective AUTOTAC that induces the degradation of ERβ through the autophagy pathway. Its mechanism of action involves the formation of a ternary complex with ERβ and p62, leading to p62 oligomerization and the sequestration of ERβ into autophagosomes for lysosomal degradation. This targeted degradation results in the potent inhibition of downstream pro-survival signaling pathways. The data and protocols presented in this guide provide a comprehensive understanding of this compound's function and a framework for future research and development in the field of targeted protein degradation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PHTPP | Estrogen -β receptor Antagonist | Hello Bio [hellobio.com]
- 4. PHTPP - Wikipedia [en.wikipedia.org]
- 5. PHTPP | ERβ inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. amsbio.com [amsbio.com]
PHTPP-1304: A Technical Guide to a Novel Autophagy-Targeting Chimera for ERβ Degradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PHTPP-1304 is a novel autophagy-targeting chimera (AUTOTAC) designed to selectively induce the degradation of Estrogen Receptor β (ERβ), a protein implicated in various cancers. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative performance data, and detailed experimental protocols for its evaluation. By harnessing the cell's natural autophagic machinery, this compound offers a promising new modality for targeted protein degradation, distinct from the more common proteasome-mediated approaches. This document serves as a comprehensive resource for researchers and drug development professionals interested in leveraging this innovative technology.
Introduction to this compound and AUTOTAC Technology
The field of targeted protein degradation has emerged as a powerful therapeutic strategy, offering the potential to address disease targets previously considered "undruggable." While proteolysis-targeting chimeras (PROTACs) have gained significant attention for their ability to hijack the ubiquitin-proteasome system, a new class of molecules, Autophagy-Targeting Chimeras (AUTOTACs), is expanding the scope of this approach. AUTOTACs redirect target proteins for degradation via the autophagy-lysosome pathway.
This compound is a first-in-class AUTOTAC that specifically targets ERβ for degradation. It is a bifunctional molecule comprising a ligand that binds to ERβ (based on the known ERβ antagonist PHTPP) and a ligand that engages the autophagy receptor protein p62/SQSTM1. This dual engagement triggers the selective engulfment of the ERβ-PHTPP-1304 complex into autophagosomes, which then fuse with lysosomes for degradation of the receptor.
Mechanism of Action
This compound's mechanism of action is a multi-step process that leverages the cellular autophagy pathway:
-
ERβ Binding: The PHTPP moiety of this compound selectively binds to the ligand-binding domain of ERβ.
-
p62 Recruitment and Oligomerization: The other end of this compound binds to the ZZ domain of p62, an autophagy receptor. This binding event is crucial as it induces the self-oligomerization of p62.
-
Cargo Sequestration: The oligomerized p62, now bound to the ERβ-PHTPP-1304 complex, acts as a scaffold to sequester the target protein into puncta within the cell.
-
Autophagosome Formation: The p62-ERβ clusters are recognized by the autophagic machinery, leading to the formation of a double-membraned autophagosome around the complex.
-
Lysosomal Degradation: The autophagosome then fuses with a lysosome, and the enclosed contents, including ERβ, are degraded by lysosomal hydrolases.
This process is distinct from ubiquitination-dependent degradation and offers an alternative strategy for clearing target proteins.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
| Parameter | Cell Line | Value | Reference |
| DC50 (ERβ Degradation) | HEK293T | ≈ 2 nM | |
| ACHN (renal carcinoma) | < 100 nM | ||
| MCF-7 (breast cancer) | < 100 nM | ||
| IC50 (Cytotoxicity) | ACHN | 3.3 μM |
Table 1: In Vitro Efficacy of this compound
| Downstream Signaling Marker | Cell Line | Treatment | Effect | Reference |
| EGFR | LNCaP | 0.5 μM this compound (24h, E2-stimulated) | 10-fold stronger inhibition than PHTPP alone | |
| p-ERK/ERK | LNCaP | 0.5 μM this compound (24h, E2-stimulated) | 10-fold stronger inhibition than PHTPP alone | |
| p-Akt/Akt | LNCaP | 0.5 μM this compound (24h, E2-stimulated) | 10-fold stronger inhibition than PHTPP alone |
Table 2: Effect of this compound on Downstream Signaling
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Cell Culture and Treatment
-
Cell Lines:
-
HEK293T (human embryonic kidney)
-
ACHN (human renal cell adenocarcinoma)
-
MCF-7 (human breast adenocarcinoma)
-
LNCaP (human prostate carcinoma)
-
-
Culture Conditions:
-
Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cultures are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
This compound Treatment:
-
This compound is dissolved in DMSO to prepare a stock solution.
-
For experiments, the stock solution is diluted in culture medium to the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.
-
Western Blotting for ERβ Degradation
This protocol is used to quantify the degradation of ERβ protein following treatment with this compound.
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., rabbit anti-ERβ, mouse anti-GAPDH as a loading control) overnight at 4°C. Recommended antibody dilutions are typically 1:1000.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) for 1 hour at room temperature. Recommended dilutions are typically 1:5000 to 1:20,000.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize ERβ band intensity to the corresponding GAPDH band intensity.
-
In Vitro p62 Oligomerization Assay
This assay is used to confirm that this compound induces the self-oligomerization of p62.
-
Procedure:
-
Transfect HEK293T cells with a plasmid expressing tagged-p62 (e.g., GFP-p62).
-
After 24 hours, treat the cells with this compound at various concentrations for the desired duration.
-
Lyse the cells as described in the Western Blotting protocol.
-
Analyze the cell lysates by non-denaturing PAGE followed by Western blotting for the p62 tag to visualize oligomeric species. Alternatively, size-exclusion chromatography can be used to separate protein complexes.
-
Immunofluorescence for p62 and ERβ Puncta Formation
This method visualizes the co-localization of p62 and ERβ in cellular puncta, a key indicator of AUTOTAC activity.
-
Procedure:
-
Seed ACHN cells on glass coverslips in a 24-well plate.
-
Treat the cells with this compound (e.g., 0.5-10 μM for 24 hours). In some experiments, a lysosomal inhibitor like hydroxychloroquine (B89500) (HCQ) can be added to observe the accumulation of autophagosomes.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 1% bovine serum albumin (BSA) in PBS for 1 hour.
-
Incubate with primary antibodies against p62 and ERβ diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with corresponding fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Image the cells using a fluorescence or confocal microscope.
-
Cell Viability Assay (MTT Assay)
This assay measures the cytotoxic effects of this compound on cancer cells.
-
Procedure:
-
Seed LNCaP or ACHN cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to attach overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of this compound on the migratory capacity of cancer cells.
-
Procedure:
-
Seed ACHN cells in a 6-well plate and grow them to a confluent monolayer.
-
Create a "scratch" in the monolayer using a sterile 200 μL pipette tip.
-
Gently wash the cells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing this compound or vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours) using a phase-contrast microscope.
-
Measure the width of the scratch at multiple points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial scratch area.
-
Conclusion
This compound represents a significant advancement in the field of targeted protein degradation. As an AUTOTAC, it provides a powerful tool for the selective removal of ERβ through the autophagy-lysosome pathway. The data presented in this guide demonstrate its high potency and efficacy in preclinical models. The detailed experimental protocols provided herein will enable researchers to further investigate the potential of this compound and the broader AUTOTAC platform for therapeutic development and as a tool for basic research. The continued exploration of this and other AUTOTAC molecules holds great promise for expanding the druggable proteome and developing novel treatments for a wide range of diseases.
An In-Depth Technical Guide to the Discovery and Synthesis of PHTPP-1304
For Researchers, Scientists, and Drug Development Professionals
Abstract
PHTPP-1304 is a novel bifunctional small molecule known as an Autophagy-Targeting Chimera (AUTOTAC). It is designed for the targeted degradation of the Estrogen Receptor Beta (ERβ) protein, a key target in various cancers. This compound is composed of a high-affinity ERβ ligand, PHTPP, a flexible linker, and a p62/SQSTM1-binding moiety. By simultaneously engaging ERβ and the autophagy receptor p62, this compound induces the sequestration and subsequent degradation of ERβ through the autophagy-lysosome pathway. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, including detailed experimental protocols and quantitative data.
Discovery and Rationale
The discovery of this compound is rooted in the development of the AUTOTAC platform, a chemical biology strategy for targeted protein degradation. This platform aims to overcome the limitations of traditional inhibitors by eliminating the entire target protein. The rationale for developing an ERβ-targeting AUTOTAC stems from the role of ERβ in the progression of certain cancers.
The design of this compound followed a logical workflow:
Synthesis of this compound
The synthesis of this compound involves a multi-step process, starting with the synthesis of the p62-binding ligand and its subsequent conjugation to the ERβ ligand via a linker. The following is a representative synthetic scheme based on the synthesis of similar AUTOTAC molecules.
Synthesis of the p62-binding ligand (YOK-1304) and Linker Conjugation
The synthesis of the p62-binding ligand and its attachment to a linker is a key step. While the exact multi-step synthesis of YOK-1304 is proprietary, a general scheme for conjugating a p62 ligand to a linker is presented below.
Detailed Synthesis Protocol
The detailed, step-by-step synthesis of this compound is described in the supplementary materials of Ji et al., Nature Communications, 2022. Researchers should refer to this primary literature for the precise reaction conditions, reagents, and purification methods.
Mechanism of Action
This compound functions by hijacking the cellular autophagy pathway to induce the degradation of ERβ. The proposed mechanism is as follows:
Quantitative Data
The biological activity of this compound has been characterized in various cell lines. The following table summarizes the key quantitative data.
| Parameter | Cell Line | Value | Reference |
| DC50 | HEK293T | ≈ 2 nM | |
| ACHN | < 100 nM | ||
| MCF-7 | < 100 nM | ||
| IC50 (Cytotoxicity) | ACHN | 3.3 µM |
Experimental Protocols
The following are detailed protocols for the key experiments used to characterize this compound.
In Vitro p62 Oligomerization Assay
This assay assesses the ability of this compound to induce the self-oligomerization of p62.
Protocol:
-
Cell Lysate Preparation:
-
Culture HEK293T cells to 70-80% confluency in a 10 cm dish.
-
Treat cells with the desired concentration of this compound for 24 hours.
-
Wash cells twice with ice-cold PBS and lyse in 500 µL of NP-40 lysis buffer (25 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA pH 8.0, supplemented with fresh 1 mM PMSF, 1 mM Na3VO4, and 1X Protease Inhibitor Cocktail).
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Non-reducing SDS-PAGE and Western Blot:
-
Mix 20-30 µg of protein lysate with 4X LDS sample buffer without reducing agents.
-
Do not boil the samples.
-
Load the samples onto a 4-12% Bis-Tris gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p62 (e.g., Abcam, ab56416, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the bands using an ECL substrate and an imaging system. Oligomerized p62 will appear as high-molecular-weight bands.
-
ERβ Degradation Assay (Western Blot)
This assay quantifies the degradation of ERβ in cells treated with this compound.
Protocol:
-
Cell Treatment and Lysis:
-
Seed ACHN or MCF-7 cells in 6-well plates.
-
Treat cells with a dose-range of this compound for 24 hours.
-
Prepare cell lysates as described in section 5.1.1.
-
-
SDS-PAGE and Western Blot:
-
Mix 20-30 µg of protein lysate with 4X Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT) and boil at 95°C for 5-10 minutes.
-
Perform SDS-PAGE and protein transfer as described in section 5.1.2.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERβ (e.g., Thermo Fisher, PA1-310B, 1:1000 dilution) and a loading control antibody (e.g., β-actin, Cell Signaling Technology, #4970, 1:2000 dilution) overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize and quantify the band intensities using densitometry software. Normalize the ERβ band intensity to the loading control.
-
p62 and ERβ Puncta Formation (Immunocytochemistry)
This assay visualizes the co-localization of p62 and ERβ in punctate structures within the cell, indicative of their sequestration into autophagosomes.
Protocol:
-
Cell Culture and Treatment:
-
Grow ACHN cells on sterile glass coverslips in 24-well plates.
-
Treat the cells with this compound at the desired concentrations for 24 hours. To observe the accumulation of autophagosomes, a lysosomal inhibitor such as bafilomycin A1 (100 nM) or hydroxychloroquine (B89500) (10 µM) can be added for the last 4-6 hours of incubation.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Antibody Staining:
-
Block the cells with 1% BSA in PBST for 30 minutes.
-
Incubate with primary antibodies against p62 (e.g., mouse anti-p62, SC-28359, 1:200) and ERβ (e.g., rabbit anti-ERβ, Abcam, ab3576, 1:250) diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
Wash three times with PBST.
-
Incubate with fluorescently labeled secondary antibodies (e.g., goat anti-mouse Alexa Fluor 488 and goat anti-rabbit Alexa Fluor 594) for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Image the cells using a confocal fluorescence microscope. Co-localized puncta will appear as yellow/orange dots in the merged image.
-
Conclusion
This compound is a potent and selective degrader of ERβ that operates through the AUTOTAC platform. Its discovery and characterization provide a valuable tool for studying the role of ERβ in health and disease and represent a promising strategy for the development of novel therapeutics. The detailed protocols and data presented in this guide are intended to facilitate further research and development in the field of targeted protein degradation.
PHTPP-1304: A Technical Guide to its Role in the Autophagy-Mediated Degradation of Estrogen Receptor β (ERβ)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of PHTPP-1304, a novel autophagy-targeting chimera (AUTOTAC), and its specific role in the degradation of Estrogen Receptor β (ERβ). We will explore its mechanism of action, differentiating it from canonical protein degradation pathways, and provide detailed experimental protocols and quantitative data for its application in research and development.
Introduction: A Novel Approach to Protein Degradation
Estrogen Receptor β (ERβ) is a ligand-activated transcription factor with distinct physiological roles from its counterpart, ERα. While ERα predominantly promotes growth in hormone-dependent cancers, ERβ often exhibits antitumor effects, making it an attractive therapeutic target.[1] Traditional strategies to modulate ERβ activity have focused on selective antagonists like PHTPP, which competitively block ligand binding.[2][3][4]
This compound represents a paradigm shift from simple antagonism to targeted protein elimination. It is a chimeric molecule built upon the selective ERβ antagonist PHTPP.[5][6] Unlike conventional antagonists, this compound is an AUTOTAC designed to hijack the cellular autophagy machinery to induce the specific degradation of the ERβ protein.[5] This guide will detail this unique mechanism, which operates independently of the well-established ubiquitin-proteasome pathway typically associated with nuclear receptor turnover.[5][7]
Quantitative Data Summary
The efficacy and characteristics of this compound and its parent compound, PHTPP, have been quantified across various cell-based assays. The following tables summarize the key data points for easy comparison.
Table 1: this compound Degradation Potency and Biological Activity
| Parameter | Value | Cell Line(s) | Notes |
|---|---|---|---|
| DC₅₀ (Degradation) | ≈ 2 nM | HEK293T | DC₅₀ is the concentration required to induce 50% degradation of the target protein.[5][6] |
| DC₅₀ (Degradation) | < 100 nM | ACHN (renal), MCF-7 (breast) | Demonstrates potent activity in relevant cancer cell lines.[5] |
| IC₅₀ (Cytotoxicity) | 3.3 µM | ACHN | Concentration required to inhibit cell growth by 50%.[5] |
| Puncta Formation | 0.5 - 10 µM (24h) | ACHN | Effective concentration range for inducing the formation of p62⁺/ERβ⁺ puncta, a hallmark of autophagic targeting.[5] |
| Downstream Signaling Inhibition | 0.5 µM (24h) | LNCaP (prostate) | Exhibits a 10-fold stronger inhibition of ERβ downstream signaling (EGFR, p-ERK/ERK, p-Akt/Akt) compared to PHTPP alone.[5] |
Table 2: PHTPP (Parent Compound) Selectivity
| Parameter | Value | Assay System | Notes |
|---|---|---|---|
| Selectivity | 36-fold for ERβ over ERα | Co-transfection assay (HEC-1 cells) | This high selectivity of the targeting moiety is crucial for the specific action of this compound.[2][3][8] |
| Activity | Full Antagonist | Co-transfection assay (HEC-1 cells) | Effectively blocks ERβ transcriptional activity.[2][9] |
Mechanism of Action: Hijacking the Autophagy Pathway
This compound induces ERβ degradation through a novel mechanism that leverages the cellular autophagy process, rather than the canonical ubiquitin-proteasome system.[5] As an AUTOTAC, it functions as a molecular bridge, simultaneously binding to ERβ via its PHTPP moiety and to the autophagy adapter protein p62 (also known as SQSTM1).[5]
The key steps in this pathway are:
-
Target Engagement: The PHTPP end of the chimera selectively binds to the ERβ protein within the cell.
-
p62 Recruitment and Oligomerization: The other end of this compound binds to p62. This binding event is designed to induce the self-oligomerization of p62.[5]
-
Puncta Formation: The induced p62 oligomers, now linked to ERβ, form distinct intracellular aggregates or "puncta". These structures are positive for both p62 and ERβ and are a key morphological indicator of this degradation pathway.[5]
-
Autophagosome Sequestration: The p62 aggregates are recognized and engulfed by forming autophagosomes, which are double-membraned vesicles that sequester cytoplasmic material destined for degradation.
-
Lysosomal Degradation: The autophagosome fuses with a lysosome to form an autolysosome. The acidic environment and hydrolytic enzymes within the lysosome then degrade the entire contents, including the ERβ protein.
This mechanism provides a powerful and direct route to eliminate the target protein entirely, offering a more profound and sustained inhibition of its function compared to reversible antagonism.
Comparison: Autophagy vs. Ubiquitin-Proteasome Pathway
The standard pathway for the turnover of many nuclear receptors, including ERβ under certain conditions, is the Ubiquitin-Proteasome System (UPS).[1][7] Understanding the differences is crucial for appreciating the novelty of this compound.
-
Ubiquitin-Proteasome System (UPS): This pathway involves the "tagging" of target proteins with chains of a small protein called ubiquitin. This polyubiquitination mark is recognized by the proteasome, a large protein complex that unfolds and degrades the tagged protein into small peptides. For ERβ, specific phosphorylation events, such as on tyrosine 36 (Y36), can promote its ubiquitination and subsequent degradation by the proteasome.[1][10] This process is tightly linked to the receptor's transcriptional activity.[10]
-
This compound-Mediated Autophagy: This pathway does not rely on ubiquitination.[5] Instead, it physically links ERβ to the autophagy machinery via the p62 adapter. The degradation occurs within the lysosome, a distinct cellular organelle, and involves the breakdown of bulk material, not just a single protein.
Downstream Signaling Consequences
By eliminating the ERβ protein, this compound effectively shuts down all functions of the receptor, including its downstream signaling cascades. In estrogen (E2)-stimulated LNCaP prostate cancer cells, treatment with this compound leads to a potent inhibition of key pro-survival and proliferation pathways.[5] Specifically, it has been shown to reduce the levels of Epidermal Growth Factor Receptor (EGFR) and decrease the phosphorylation of crucial downstream kinases like ERK (p-ERK) and Akt (p-Akt).[5] This demonstrates that degrading ERβ has a profound impact on cellular signaling networks that are often dysregulated in cancer.
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound in a laboratory setting.
This protocol is used to quantify the reduction in ERβ protein levels following treatment with this compound.
-
Cell Culture and Treatment: Plate cells (e.g., ACHN, MCF-7) at an appropriate density. Allow them to adhere overnight. Treat cells with a dose-response curve of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Normalize protein amounts for all samples (e.g., 20-30 µg per lane) and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for ERβ overnight at 4°C. Also, probe a separate membrane or the same one (after stripping) with an antibody for a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize ERβ levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control to determine the DC₅₀.
This method visualizes the co-localization of ERβ and p62 in intracellular puncta, confirming the AUTOTAC mechanism.
-
Cell Culture: Plate cells (e.g., ACHN) on glass coverslips in a multi-well plate.
-
Treatment: Treat cells with this compound (e.g., 0.5 µM) and a vehicle control for 24 hours.[5]
-
Fixation and Permeabilization: Wash cells with PBS. Fix with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Co-incubate with primary antibodies against ERβ (e.g., rabbit anti-ERβ) and p62 (e.g., mouse anti-p62) in blocking buffer for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash cells and incubate with fluorescently-labeled secondary antibodies (e.g., anti-rabbit Alexa Fluor 488 and anti-mouse Alexa Fluor 594) for 1 hour, protected from light.
-
Staining and Mounting: Counterstain nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the cells using a confocal or fluorescence microscope. Analyze images for the formation of distinct puncta and the co-localization (yellow signal in merged images) of ERβ (green) and p62 (red).
Conclusion and Future Directions
This compound is a pioneering chemical tool that induces the degradation of ERβ through a novel autophagy-mediated pathway. Its high potency and specific mechanism of action distinguish it from traditional ERβ antagonists.[5][6] By facilitating the complete removal of the ERβ protein, this compound offers a powerful method for studying ERβ function and serves as a proof-of-concept for the AUTOTAC platform in targeting nuclear receptors. For drug development professionals, this technology opens up new avenues for therapeutic intervention, particularly in oncology, where ERβ's role is complex and context-dependent. Future research will likely focus on optimizing the drug-like properties of AUTOTACs, exploring their in vivo efficacy, and expanding this degradation strategy to other challenging protein targets.
References
- 1. Tyrosine phosphorylation regulates ERβ ubiquitination, protein turnover, and inhibition of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PHTPP - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. amsbio.com [amsbio.com]
- 7. Proteasome-dependent degradation of the human estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. adooq.com [adooq.com]
- 10. researchgate.net [researchgate.net]
PHTPP-1304: A Technical Guide to a Novel Autophagy-Targeting Chimera for Estrogen Receptor β Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
PHTPP-1304 is a novel chimeric molecule designed for the targeted degradation of Estrogen Receptor β (ERβ) through the cellular autophagy pathway. As an Autophagy-Targeting Chimera (AUTOTAC), this compound leverages a unique mechanism of action, inducing the self-oligomerization of the autophagy receptor p62 to selectively sequester and eliminate ERβ. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and visualization of its mechanism of action.
Chemical Structure and Properties
This compound is a synthetic molecule derived from PHTPP, a known selective ERβ antagonist. The chimeric structure of this compound incorporates a ligand for ERβ and a moiety that binds to the p62 protein, connected by a linker.
| Property | Value | Reference |
| Chemical Formula | C₅₁H₅₀F₆N₄O₇ | [1] |
| IUPAC Name | (2R)-1-[2-[2-[2-[4-[2-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenoxy]ethoxy]ethoxy]ethylamino]-3-[4-(benzyloxy)-3-(3-phenylpropoxy)phenoxy]propan-2-ol | [1] |
| Molecular Weight | 944.96 g/mol | |
| Appearance | Light yellow to yellow solid powder | |
| Solubility | Soluble in DMSO |
Mechanism of Action: Targeted Degradation of ERβ via Autophagy
This compound functions as an AUTOTAC to induce the degradation of ERβ through the autophagy-lysosome pathway, a cellular process for the removal of damaged organelles and proteins. This mechanism is distinct from proteasome-mediated degradation often utilized by other targeted protein degraders like PROTACs.
The proposed mechanism involves a multi-step process:
-
Ternary Complex Formation: this compound simultaneously binds to ERβ and the autophagy receptor protein p62/SQSTM1, forming a ternary complex.
-
p62 Oligomerization: The binding of this compound to p62 induces a conformational change in p62, leading to its self-oligomerization.
-
Cargo Sequestration: The oligomerized p62, now bound to ERβ via this compound, effectively sequesters the ERβ cargo.
-
Autophagosome Recruitment: The p62 oligomers, laden with ERβ, are recognized by the core autophagy machinery, leading to their engulfment within a double-membraned vesicle called an autophagosome. This process involves the recruitment of key autophagy-related (ATG) proteins and the lipidation of LC3 (microtubule-associated protein 1A/1B-light chain 3) to form LC3-II, which is incorporated into the autophagosome membrane.
-
Lysosomal Degradation: The autophagosome then fuses with a lysosome to form an autolysosome. The acidic environment and hydrolytic enzymes within the lysosome degrade the enclosed ERβ.
Biological Activity and Properties
This compound exhibits potent and selective degradation of ERβ in various cell lines. Its activity has been characterized through several in vitro assays.
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (ERβ Degradation) | HEK293T | ~2 nM | |
| DC₅₀ (ERβ Degradation) | ACHN Renal Carcinoma | < 100 nM | |
| DC₅₀ (ERβ Degradation) | MCF-7 Breast Cancer | < 100 nM | |
| IC₅₀ (Cytotoxicity) | ACHN Renal Carcinoma | 3.3 µM |
This compound has also been shown to effectively inhibit the migration of cancer cells and suppress downstream signaling pathways regulated by ERβ.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the activity of this compound.
ERβ Degradation Assay (Western Blot)
This protocol describes the quantification of ERβ protein levels following treatment with this compound using Western blotting.
Materials:
-
Cell lines (e.g., HEK293T, ACHN, MCF-7)
-
This compound
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ERβ, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of treatment.
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the ERβ signal to the loading control (β-actin). Calculate the DC₅₀ value.
Cytotoxicity Assay (MTT Assay)
This protocol measures the effect of this compound on cell viability.
Materials:
-
Cell line (e.g., ACHN)
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Immunofluorescence for p62 and ERβ Colocalization
This protocol visualizes the colocalization of p62 and ERβ within cells upon treatment with this compound.
Materials:
-
Cells grown on coverslips
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-p62, anti-ERβ
-
Fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594)
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate and treat with this compound (e.g., 1 µM) for 24 hours.
-
Fixation and Permeabilization: Fix the cells with 4% PFA for 15 minutes, followed by permeabilization with permeabilization buffer for 10 minutes.
-
Blocking and Antibody Incubation: Block with blocking buffer for 1 hour. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Staining: Wash with PBS and incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature, protected from light.
-
Mounting and Imaging: Wash the coverslips and mount them onto microscope slides. Acquire images using a fluorescence microscope.
-
Analysis: Analyze the images for the formation of puncta and the colocalization of p62 and ERβ signals.
Downstream Signaling
The degradation of ERβ by this compound is expected to impact downstream signaling pathways regulated by ERβ. This can be investigated by examining the phosphorylation status and expression levels of key signaling proteins.
Conclusion
This compound represents a promising chemical tool for the selective degradation of ERβ. Its unique AUTOTAC mechanism provides a powerful approach to study the function of ERβ and explore its therapeutic potential in various diseases, including cancer. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this area.
References
AUTOTAC: A Technical Guide to Targeted Protein Degradation via Autophagy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins that are refractory to traditional inhibition. The AUTOphagy-TArgeting Chimera (AUTOTAC) platform represents a significant advancement in this field, harnessing the cell's intrinsic autophagy-lysosome system to degrade a wide range of protein targets. Unlike proteasome-dependent degraders such as PROTACs, AUTOTACs can effectively eliminate aggregation-prone proteins and are independent of the ubiquitin-proteasome system (UPS). This technical guide provides an in-depth overview of the AUTOTAC platform, including its mechanism of action, key experimental protocols for its evaluation, and a summary of its performance data.
The AUTOTAC Platform: Core Principles
AUTOTACs are bifunctional molecules engineered to simultaneously engage a protein of interest (POI) and the autophagy receptor protein p62/SQSTM1.[1][2] This ternary complex formation is the cornerstone of the AUTOTAC technology. An AUTOTAC molecule is comprised of three key components:
-
Target-Binding Ligand (TBL): A moiety that specifically recognizes and binds to the POI.
-
Autophagy-Targeting Ligand (ATL): A ligand designed to bind to the ZZ domain of the p62 protein.[2]
-
Linker: A chemical linker that connects the TBL and ATL, optimized for length and composition to facilitate the formation of a stable and productive ternary complex.
The mechanism of action of AUTOTACs circumvents the need for ubiquitination of the target protein.[3] Instead, it directly co-opts the autophagy machinery for target degradation.
Mechanism of Action: Hijacking the Autophagy Pathway
The AUTOTAC-mediated degradation of a target protein is a multi-step process that leverages the natural cellular process of macroautophagy.
-
Ternary Complex Formation: The AUTOTAC molecule brings the POI and the p62 protein into close proximity, forming a stable ternary complex.[4]
-
p62 Oligomerization and Activation: The binding of the AUTOTAC's ATL to the ZZ domain of p62 induces a conformational change in p62, leading to its self-oligomerization.[2][5] This oligomerization is a critical activation step.
-
Cargo Sequestration: The oligomerized p62, now bound to the POI via the AUTOTAC, effectively sequesters the target protein into larger aggregates.
-
Autophagosome Recruitment: The activated p62 oligomers, laden with the target cargo, interact with LC3 (Microtubule-associated protein 1A/1B-light chain 3) on the growing autophagosome membrane.[4]
-
Autophagosome Maturation and Lysosomal Fusion: The autophagosome engulfs the p62-AUTOTAC-POI complex. Subsequently, the autophagosome fuses with a lysosome to form an autolysosome.
-
Degradation: Within the acidic environment of the autolysosome, the engulfed cargo, including the target protein, is degraded by lysosomal hydrolases.
This direct engagement of the autophagy pathway allows AUTOTACs to degrade a broad range of substrates, including those that are resistant to proteasomal degradation.
Quantitative Performance of AUTOTACs
The efficacy of AUTOTACs is typically quantified by their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). The following table summarizes the performance of several published AUTOTAC molecules against various protein targets.
| AUTOTAC | Target Protein | Cell Line | DC50 | Dmax | Treatment Conditions | Reference |
| PHTPP-1304 | ERβ | HEK293T | ~2 nM | >90% | 24 hours | [2][4] |
| This compound | ERβ | ACHN | < 100 nM | >90% | 24 hours | [4] |
| This compound | ERβ | MCF-7 | < 100 nM | >90% | 24 hours | [4] |
| VinclozolinM2-2204 | Androgen Receptor (AR) | LNCaP | ~200 nM | >90% | 24 hours | [6] |
| Fumagilin-105 | MetAP2 | HEK293 | ~0.7 µM | Not Reported | 24 hours | [6] |
| Fumagilin-105 | MetAP2 | U87-MG | ~500 nM | >80% | 24 hours | [6] |
| PBA-1105 | Aggregated Tau | SH-SY5Y-TauP301L-GFP | ~100 nM (effective conc.) | Significant reduction | 24 hours | [1] |
| Anle138b-F105 | Aggregated Tau | Not Specified | Not Reported | Significant reduction | Not Specified | [2] |
Key Experimental Protocols
The validation and characterization of AUTOTACs involve a series of biochemical and cell-based assays to confirm their mechanism of action and degradation efficiency.
Triton X-100-Based Insoluble/Soluble Fractionation Assay
This assay is crucial for evaluating the degradation of aggregation-prone proteins.
-
Cell Culture and Treatment: Plate cells (e.g., SH-SY5Y-TauP301L-GFP) at a density of 1.2 × 10^6 cells/mL in a 6-well plate. After 24 hours, treat the cells with the AUTOTAC degrader (e.g., 100 nM), a negative control (e.g., DMSO), and autophagy inhibitors (e.g., 10 µM hydroxychloroquine) for 24 hours.[1]
-
Cell Lysis: Wash the cells with PBS and lyse them in a fractionation buffer containing 0.5% Triton X-100 on ice for 30 minutes.[1]
-
Separation of Fractions: Centrifuge the lysates at 16,000 x g for 10 minutes at 4°C. The supernatant contains the Triton X-100-soluble fraction, while the pellet represents the insoluble fraction.[1]
-
Analysis: Analyze both fractions by Western blotting to determine the levels of the target protein in each fraction. A successful AUTOTAC will show a reduction of the target protein in the insoluble fraction.
Western Blot Analysis for Protein Degradation
This is a standard method to quantify the reduction in total protein levels.
-
Sample Preparation: Treat cells with varying concentrations of the AUTOTAC for a specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Quantification: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle-treated control.
p62 Oligomerization Assay
This assay confirms the ability of an AUTOTAC to induce the key activation step of p62.
-
Cell Lysate Preparation: Prepare cell lysates from HEK293T cells.
-
Incubation: Incubate the cell lysates with the AUTOTAC compound at various concentrations for a specified time.[2]
-
Non-reducing SDS-PAGE: Analyze the samples by SDS-PAGE under non-reducing conditions to preserve protein oligomers.
-
Western Blotting: Perform a Western blot and probe for p62. An increase in high-molecular-weight p62 species indicates oligomerization.[5]
Immunofluorescence Microscopy for Co-localization
This technique visualizes the AUTOTAC-mediated co-localization of the target protein with autophagy markers.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the AUTOTAC.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent such as Triton X-100.
-
Immunostaining: Incubate the cells with primary antibodies against the target protein and an autophagy marker (e.g., LC3 or p62).[7]
-
Secondary Antibody Staining: Use fluorescently labeled secondary antibodies to visualize the primary antibodies.
-
Imaging: Acquire images using a confocal microscope. Co-localization of the target protein with LC3 or p62 puncta provides visual evidence of autophagic targeting.
Visualizing the AUTOTAC Platform
Diagrams generated using Graphviz (DOT language) illustrate the core concepts and workflows of the AUTOTAC platform.
AUTOTAC Mechanism of Action
Caption: The AUTOTAC mechanism, from ternary complex formation to lysosomal degradation.
Experimental Workflow for AUTOTAC Validation
Caption: A typical experimental workflow for the validation of novel AUTOTAC molecules.
Conclusion and Future Directions
The AUTOTAC platform offers a powerful and versatile strategy for targeted protein degradation. Its ability to degrade traditionally "undruggable" targets, particularly protein aggregates implicated in neurodegenerative diseases, positions it as a highly promising therapeutic modality. The continued development of novel TBLs and the optimization of linker chemistry will undoubtedly expand the repertoire of proteins amenable to AUTOTAC-mediated degradation. For researchers and drug developers, the AUTOTAC platform provides a unique and potent tool to explore complex biology and to create novel therapeutics for a wide range of diseases.
References
- 1. Methods to detect AUTOphagy-Targeting Chimera (AUTOTAC)-mediated Targeted Protein Degradation in Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Oligomerization of p62 allows for selection of ubiquitinated cargo and isolation membrane during selective autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The AUTOTAC chemical biology platform for targeted protein degradation via the autophagy-lysosome system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
The AUTOTAC PHTPP-1304: A Technical Guide to Its Mechanism and Effect on Autophagic Flux
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Autophagic flux is the dynamic process of cellular degradation, essential for homeostasis and implicated in numerous disease states. Modulating this pathway with precision is a significant goal in drug development. PHTPP-1304 is a novel chemical probe that, instead of merely inhibiting or inducing autophagy non-specifically, hijacks the autophagy machinery for a targeted purpose. It is a first-in-class AUTOphagy-TArgeting Chimera (AUTOTAC) designed for the selective degradation of Estrogen Receptor β (ERβ).[1][2] This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable effects on protein degradation via autophagy, and the detailed experimental protocols required to assess its activity. We will explore how this compound converts its target-binding moiety, PHTPP—itself an autophagy inhibitor—into a potent, target-degrading chimeric molecule that enhances autophagic clearance.
The AUTOTAC Mechanism of this compound
The AUTOTAC platform represents a novel targeted protein degradation (TPD) strategy that utilizes the autophagy-lysosome system.[3][4] AUTOTACs are bifunctional molecules comprising a target-binding ligand (TBL) and an autophagy-targeting ligand (ATL), joined by a chemical linker.[3][5]
In the case of this compound:
-
Target-Binding Ligand (TBL): The molecule utilizes PHTPP, a known selective antagonist for Estrogen Receptor β (ERβ).[6][7]
-
Autophagy-Targeting Ligand (ATL): The ATL moiety is a chemical mimic of an N-terminal arginine residue, designed to bind specifically to the ZZ domain of the autophagy receptor protein p62/SQSTM1.[3][4]
The mechanism proceeds as follows: this compound simultaneously binds to its protein of interest, ERβ, and to the p62 receptor.[4] This ternary complex formation induces a conformational change in the normally dormant p62, triggering its self-oligomerization.[2][6] These newly formed, target-laden p62 bodies are then recognized and sequestered by the forming autophagosome, ultimately leading to the fusion with a lysosome and the degradation of the entire complex, including ERβ.[3][8] This targeted degradation is highly efficient and operates independently of the ubiquitin-proteasome system.[2]
Quantitative Data: this compound Degradation Efficiency
This compound induces potent and specific degradation of its target, ERβ. The efficiency is typically measured as the half-maximal degradation concentration (DC50), which is the concentration of the compound required to degrade 50% of the target protein.
| Compound | Target Protein | Cell Line | DC50 Value | Citation(s) |
| This compound | Estrogen Receptor β (ERβ) | HEK293T | ~2 nM | [1][2][6] |
| This compound | Estrogen Receptor β (ERβ) | ACHN (Renal Carcinoma) | < 100 nM | [2] |
| This compound | Estrogen Receptor β (ERβ) | MCF-7 (Breast Cancer) | < 100 nM | [2] |
Context: The Contrasting Role of the Parent Compound, PHTPP
To fully appreciate the novelty of this compound, it is crucial to understand the function of its parent molecule, PHTPP. PHTPP, when not incorporated into an AUTOTAC chimera, is reported to act as an inhibitor of autophagic flux. The proposed mechanism involves the inhibition of Protein Phosphatase 2A (PP2A).[3] PP2A is a known positive regulator of autophagy that acts by dephosphorylating and activating the key autophagy initiation kinase, ULK1.[9] By inhibiting PP2A, PHTPP is believed to cause hyper-activation of mTORC1, a master negative regulator of autophagy, which in turn suppresses ULK1 activity and blocks the autophagic process.[3][9]
Key Experimental Protocols
Assessing the effect of this compound on autophagic flux requires specific and carefully controlled experiments. The two primary methods are Western Blot analysis of autophagy markers and immunofluorescence microscopy for puncta formation.
Autophagic Flux Measurement by Western Blot
This method quantifies the levels of key autophagy-related proteins: Microtubule-associated protein 1A/1B-light chain 3 (LC3) and p62/SQSTM1. During autophagy, cytosolic LC3-I is lipidated to form LC3-II, which is recruited to the autophagosome membrane. The protein p62 is a cargo receptor that is itself degraded during the autophagic process. Therefore, an increase in autophagic flux is typically associated with an increase in the LC3-II/LC3-I ratio and a decrease in p62 levels.
However, a blockage in lysosomal degradation can also lead to the accumulation of LC3-II and p62. To distinguish between autophagy induction and blockage, a lysosomal inhibitor (e.g., Bafilomycin A1 or Hydroxychloroquine) must be used. A greater accumulation of LC3-II in the presence of the inhibitor compared to its absence indicates a true increase in flux.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., ACHN, HEK293T) to achieve 70-80% confluency. Treat cells with desired concentrations of this compound for a specified time (e.g., 24 hours). For flux measurement, a parallel set of wells should be co-treated with a lysosomal inhibitor like Hydroxychloroquine (10 µM) or Bafilomycin A1 (100 nM) for the final 2-4 hours of the experiment.[6]
-
Protein Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a 12-15% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies against LC3B (1:1000) and p62 (1:1000). A loading control (e.g., GAPDH or β-actin, 1:5000) is mandatory.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensity using densitometry software (e.g., ImageJ). Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control.
Immunofluorescence for Puncta Formation
This technique visualizes the subcellular localization of proteins involved in the AUTOTAC mechanism. For this compound, the key event is the formation of co-localized puncta containing both the target (ERβ) and the activated autophagy receptor (p62).[1][6]
Protocol:
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate to 60-80% confluency.
-
Treatment: Treat cells with this compound at various concentrations for the desired duration (e.g., 24 hours).
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde (PFA) for 10-15 minutes at room temperature.
-
Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 15-20 minutes.
-
-
Blocking and Staining:
-
Block with a solution containing 5% normal goat serum and 1% BSA in PBS for 1 hour.
-
Incubate with primary antibodies against ERβ and p62 diluted in blocking buffer overnight at 4°C.
-
Wash and incubate with corresponding Alexa Fluor-conjugated secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1 hour at room temperature in the dark.
-
Mount coverslips onto slides using a mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging and Analysis: Visualize cells using a confocal fluorescence microscope. Quantify the number and co-localization of p62 and ERβ puncta per cell.[6]
Conclusion
This compound exemplifies a sophisticated chemical biology tool that leverages a deep understanding of the autophagy pathway for targeted therapeutic applications. By converting an ERβ antagonist into a specific ERβ degrader, the AUTOTAC platform provides a powerful method to eliminate proteins of interest that may be difficult to target with traditional inhibitors. The pronounced effect of this compound on inducing the autophagic flux of its target underscores its potential as both a research tool to probe ERβ biology and as a lead compound for developing novel therapeutics for ERβ-dependent diseases. Rigorous assessment of its activity through the detailed protocols outlined in this guide is essential for advancing its application in both academic and industrial research settings.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of Autophagy through TORC1 and mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PP2A blockade inhibits autophagy and causes intraneuronal accumulation of ubiquitinated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of autophagy by coordinated action of mTORC1 and protein phosphatase 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The B56γ3-containing protein phosphatase 2A attenuates p70S6K-mediated negative feedback loop to enhance AKT-facilitated epithelial-mesenchymal transition in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of protein phosphatase 2A (PP2A) activity alters androgen-independent growth of prostate cancer cells: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fine-Tuning of mTORC1-ULK1-PP2A Regulatory Triangle Is Crucial for Robust Autophagic Response upon Cellular Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of autophagy by coordinated action of mTORC1 and protein phosphatase 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphatase: PP2A structural importance, regulation and its aberrant expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PHTPP-1304 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHTPP-1304 is a novel autophagy-targeting chimera (AUTOTAC) designed for the selective degradation of Estrogen Receptor β (ERβ). As a PHTPP-based molecule, it leverages the autophagy-lysosome pathway to induce the degradation of its target protein, offering a distinct mechanism from traditional inhibitors. This compound induces the self-oligomerization of p62, a key autophagy receptor, leading to the formation of p62-ERβ positive puncta and subsequent degradation of ERβ.[1][2][3] This document provides detailed protocols for the application of this compound in cell culture experiments, focusing on ERβ degradation, downstream signaling inhibition, and cell viability assessment.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's activity in various cell lines.
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (ERβ Degradation) | HEK293T | ~2 nM | [1][2][3] |
| DC₅₀ (ERβ Degradation) | ACHN (Renal Carcinoma) | < 100 nM | [1][3] |
| DC₅₀ (ERβ Degradation) | MCF-7 (Breast Cancer) | < 100 nM | [1][3] |
| IC₅₀ (Cytotoxicity) | ACHN (Renal Carcinoma) | 3.3 μM | [1][3] |
Table 1: Potency and Cytotoxicity of this compound
| Cell Line | Treatment | Effect | Reference |
| ACHN | 0.5-10 μM, 24 h | Dose-dependent formation of p62⁺ERβ⁺ puncta | [1][3] |
| LNCaP | 0.5 μM, 24 h (in E2-stimulated cells) | 10-fold stronger inhibition of ERβ downstream signaling (EGFR, p-ERK/ERK, p-Akt/Akt) compared to PHTPP alone | [1][3] |
Table 2: Cellular Effects of this compound Treatment
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its characterization.
Caption: Mechanism of this compound-induced ERβ degradation via autophagy.
Caption: General experimental workflow for characterizing this compound.
Experimental Protocols
General Cell Culture and this compound Treatment
This protocol provides a general guideline for culturing and treating adherent cancer cell lines (e.g., ACHN, MCF-7, LNCaP) with this compound.
Materials:
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Phosphate Buffered Saline (PBS).
-
Trypsin-EDTA.
-
Cell culture flasks/plates.
Protocol:
-
Cell Seeding:
-
Grow cells to 80-90% confluency in a T75 flask.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and count the cells.
-
Seed cells into appropriate culture plates (e.g., 6-well plates for Western Blot, 96-well plates for viability assays, or chamber slides for immunofluorescence) at a density that will allow them to reach 50-60% confluency on the day of treatment.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO₂.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A typical concentration range for initial experiments is 0.01 to 10 μM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
Western Blot for ERβ Degradation and Signaling Pathway Analysis
This protocol is designed to assess the degradation of ERβ and the phosphorylation status of downstream signaling proteins like Akt and ERK.
Materials:
-
RIPA buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-ERβ, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH/β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Protocol:
-
Cell Lysis:
-
After treatment with this compound, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Immunofluorescence for p62 and ERβ Puncta Formation
This protocol allows for the visualization of this compound-induced p62 and ERβ colocalization in punctate structures.
Materials:
-
Chamber slides or coverslips.
-
4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 1% BSA in PBS).
-
Primary antibodies (e.g., rabbit anti-p62, mouse anti-ERβ).
-
Fluorophore-conjugated secondary antibodies (e.g., anti-rabbit Alexa Fluor 488, anti-mouse Alexa Fluor 594).
-
DAPI for nuclear staining.
-
Mounting medium.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells on chamber slides or coverslips and treat with this compound as described in Protocol 1.
-
-
Fixation and Permeabilization:
-
After treatment, wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Staining and Mounting:
-
Incubate with DAPI for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Allow the mounting medium to cure and seal the coverslips.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Cell Viability Assay
This protocol is used to determine the cytotoxic effects of this compound and calculate the IC₅₀ value.
Materials:
-
96-well clear-bottom cell culture plates.
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®).
-
Plate reader.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations in triplicate for the desired duration (e.g., 72 hours).
-
-
Viability Measurement:
-
Following the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT or PrestoBlue™, 10 minutes for CellTiter-Glo®).
-
-
Data Analysis:
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the cell viability against the log of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
References
Application Notes and Protocols for PHTPP-1304 in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHTPP-1304 is a novel autophagy-targeting chimera (AUTOTAC) designed to selectively induce the degradation of Estrogen Receptor β (ERβ). Unlike its parent compound PHTPP, which acts as a selective ERβ antagonist, this compound utilizes the cellular autophagy pathway to eliminate ERβ protein.[1] This mechanism provides a distinct and potentially more potent approach to inhibiting ERβ signaling, which has been implicated in the progression of certain breast cancers. These application notes provide detailed protocols for the use of this compound in breast cancer cell lines to assess its efficacy and mechanism of action.
Mechanism of Action
This compound is a bifunctional molecule that simultaneously binds to ERβ and an autophagy-related protein (p62/SQSTM1), leading to the recruitment of ERβ to the autophagosome for degradation.[1] This targeted degradation of ERβ disrupts its downstream signaling pathways, which can impact cell proliferation, survival, and migration in ERβ-expressing breast cancer cells.[1][2]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| ERβ Degradation (DC50) | MCF-7 | < 100 nM | [1] |
| Cytotoxicity (IC50) | ACHN (Renal Carcinoma) | 3.3 µM | [1] |
| Reduction in Mammosphere Formation (as PHTPP) | Luminal Breast Cancer Cells | 53.7% | [3] |
| Reduction in Mammosphere Formation (as PHTPP) | Triple-Negative Breast Cancer Cells | 45.5% | [3] |
Note: Data for PHTPP is included to provide context for the expected activity of this compound.
Experimental Protocols
Cell Culture and Treatment
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Appropriate cell culture medium (e.g., DMEM for MCF-7, RPMI-1640 for MDA-MB-231)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
Protocol:
-
Culture breast cancer cell lines in their recommended growth medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
For experiments, seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.
-
Prepare working solutions of this compound by diluting the stock solution in a complete growth medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Remove the culture medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Western Blotting for ERβ Degradation and Signaling Pathway Analysis
Objective: To quantify the degradation of ERβ and assess the phosphorylation status of downstream signaling proteins (e.g., p-Akt, p-ERK).
Protocol:
-
Cell Lysis: Following treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against ERβ, p-Akt (Ser473), Akt, p-ERK (Thr202/Tyr204), ERK, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Cell Viability Assay
Objective: To determine the cytotoxic effect of this compound on breast cancer cell lines.
Protocol (using MTT assay):
-
Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 24, 48, or 72 hours.[4]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay
Objective: To determine if this compound induces apoptosis in breast cancer cells.
Protocol (using Annexin V-FITC/PI staining):
-
Cell Treatment: Treat cells with this compound at various concentrations for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizations
Caption: this compound mediated degradation of ERβ via autophagy.
Caption: Workflow for evaluating this compound in breast cancer cells.
References
PHTPP-1304: Application Notes and Protocols for In Vivo Administration
For Researchers, Scientists, and Drug Development Professionals
Abstract
PHTPP-1304 is a novel autophagy-targeting chimera (AUTOTAC) designed for the targeted degradation of Estrogen Receptor β (ERβ). Derived from the selective ERβ antagonist PHTPP, this compound leverages the cellular autophagy pathway to eliminate ERβ, presenting a promising therapeutic strategy for ERβ-driven pathologies. While in vitro studies have demonstrated its potent and selective degradation of ERβ, specific in vivo dosage and administration protocols are not yet publicly available. This document provides a comprehensive overview of the available information on PHTPP and this compound, along with generalized protocols for the in vivo administration of AUTOTACs in animal models, intended to serve as a foundational guide for researchers initiating in vivo studies with this compound.
Introduction to this compound
This compound is a bifunctional molecule that links PHTPP, a ligand for ERβ, to an autophagy-targeting moiety. This design facilitates the recruitment of the autophagy machinery to ERβ, leading to its engulfment in autophagosomes and subsequent lysosomal degradation. In vitro studies in HEK293T, ACHN renal carcinoma, and MCF-7 breast cancer cell lines have shown that this compound induces ERβ degradation with a half-maximal degradation concentration (DC50) in the nanomolar range (approximately 2 nM in HEK293T cells and less than 100 nM in ACHN and MCF-7 cells)[1]. This targeted degradation approach offers a distinct mechanism of action compared to traditional receptor antagonists.
Mechanism of Action: AUTOTAC Platform
The AUTOTAC platform represents an innovative approach to targeted protein degradation. Unlike proteolysis-targeting chimeras (PROTACs) that utilize the ubiquitin-proteasome system, AUTOTACs harness the autophagy-lysosome pathway. This is achieved by designing molecules that induce the self-oligomerization of the autophagy receptor p62 in proximity to the protein of interest, leading to the formation of p62 bodies that are recognized and engulfed by autophagosomes.
Preclinical Data Summary
While specific in vivo data for this compound is not available, the following tables summarize the known in vitro data for this compound and in vivo data for the parent compound, PHTPP. This information can be used to inform initial experimental design.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| DC50 | HEK293T | ~2 nM | [1] |
| ACHN renal carcinoma | < 100 nM | [1] | |
| MCF-7 breast cancer | < 100 nM | [1] | |
| Effect | ACHN cells | Induces p62+ERβ+ puncta formation | [1] |
| LNCaP cells | 10-fold stronger inhibition of ERβ downstream signaling (EGFR, p-ERK/ERK, p-Akt/Akt) compared to PHTPP alone (at 0.5 µM) | [1] |
Table 2: In Vivo Administration of PHTPP (Parent Compound)
| Animal Model | Dosage | Administration Route | Vehicle | Study Focus | Reference |
| Female C57/BL6 Mice | Not specified | Intraperitoneal (i.p.) | Not specified | Synaptic protein expression and actin polymerization | [2] |
| Female Rats | 25 µg and 50 µg | Subcutaneous (s.c.) | Not specified | Anorexigenic effects | [1] |
Proposed In Vivo Experimental Protocols
The following protocols are generalized based on standard practices for in vivo studies of small molecule degraders and should be optimized for this compound through pilot studies.
Formulation of this compound for In Vivo Administration
The solubility of this compound is a critical factor for in vivo delivery. While specific solubility data for this compound is not published, a common formulation for similar compounds involves a multi-component vehicle.
Recommended Vehicle: A common vehicle for administering AUTOTACs and other targeted protein degraders in vivo is a mixture of:
-
5-10% DMSO
-
10-40% PEG300 or PEG400
-
5% Tween-80 or Solutol HS 15
-
45-80% Saline or Phosphate-Buffered Saline (PBS)
Protocol for Formulation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add the desired volume of PEG300/400 and vortex until the solution is clear.
-
Add Tween-80 or Solutol and vortex thoroughly.
-
Slowly add saline or PBS to the final volume while vortexing to prevent precipitation.
-
The final formulation should be a clear solution. If precipitation occurs, gentle warming and/or sonication may be used. It is recommended to prepare fresh formulations for each day of dosing.
Animal Models
The choice of animal model will depend on the research question. For oncology studies, immunodeficient mice (e.g., NOD-SCID or NSG) are commonly used for xenograft models with human cancer cell lines.
Xenograft Model Protocol:
-
Culture the desired cancer cell line (e.g., MCF-7, ACHN) under standard conditions.
-
Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject the cell suspension (typically 1-10 x 10^6 cells) into the flank or mammary fat pad of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³) before initiating treatment.
Dosing and Administration
The optimal dose and schedule for this compound must be determined empirically through pharmacokinetic (PK) and pharmacodynamic (PD) studies.
Suggested Starting Doses: Based on general protocols for AUTOTACs and PROTACs, a starting dose range of 10 to 50 mg/kg is recommended.
Administration Routes:
-
Intraperitoneal (i.p.) injection: A common route for preclinical studies.
-
Intravenous (i.v.) injection: Provides direct systemic exposure.
-
Oral gavage (p.o.): To assess oral bioavailability.
Dosing Schedule: A typical dosing schedule can range from once daily to three times a week, depending on the half-life and efficacy of the compound.
Pharmacodynamic Analysis
To confirm the in vivo activity of this compound, it is essential to measure the degradation of ERβ in tumor tissue.
Western Blot Protocol for Tumor Lysates:
-
At the end of the study, or at specified time points, euthanize the animals and excise the tumors.
-
Homogenize a portion of the tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for ERβ and a loading control (e.g., GAPDH or β-actin).
-
Incubate with an appropriate secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the extent of ERβ degradation relative to the vehicle-treated control group.
Conclusion
This compound is a promising ERβ-targeting AUTOTAC with demonstrated in vitro efficacy. While specific in vivo data is not yet available, the provided application notes and generalized protocols offer a solid foundation for researchers to design and execute in vivo studies. It is imperative that initial studies focus on determining the optimal formulation, dosage, and administration schedule for this compound to ensure reliable and reproducible results. Pharmacodynamic assessments are crucial to confirm target engagement and degradation in the in vivo setting.
References
Application Notes and Protocols: Detecting ERβ Degradation by PHTPP-1304 using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen Receptor Beta (ERβ) is a crucial nuclear receptor involved in various physiological and pathological processes, making it a significant target in drug discovery. PHTPP-1304 is an Autophagy-Targeting Chimera (AUTOTAC) that has been shown to induce the degradation of ERβ through the autophagy pathway.[1] This document provides a detailed protocol for utilizing Western blotting to detect and quantify the degradation of ERβ in response to this compound treatment. The validation of ERβ antibodies is critical due to potential non-specific binding, and this protocol emphasizes the use of well-characterized reagents.[2]
Principle
Western blotting is a widely used technique to detect specific proteins in a sample. This protocol outlines the separation of cellular proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), transfer of the separated proteins to a membrane, and subsequent detection of ERβ using a specific primary antibody. A secondary antibody conjugated to an enzyme allows for chemiluminescent detection, enabling the visualization and quantification of ERβ levels. This allows for the assessment of ERβ degradation following treatment with this compound.
Quantitative Data Summary
The following table provides a summary of the quantitative parameters for the Western blot protocol.
| Parameter | Recommendation | Notes |
| This compound Treatment | ||
| Concentration Range | 1 nM - 1 µM | Based on DC50 values of ~2 nM in HEK293T cells and <100 nM in other cell lines.[1] A dose-response experiment is recommended. |
| Time Course | 0, 6, 12, 24, 48 hours | 24 hours is a common endpoint for observing degradation.[1] A time-course experiment will reveal the kinetics of degradation. |
| Cell Lysis | ||
| Lysis Buffer | RIPA or NP-40 buffer | Suitable for whole-cell protein extraction.[3] |
| Protease/Phosphatase Inhibitors | 1X Cocktail | Essential to prevent protein degradation during sample preparation.[3][4] |
| Protein Quantification | ||
| Assay | BCA or Bradford | To ensure equal protein loading. |
| Protein Loading per Lane | 20 - 40 µg | Optimization may be required based on ERβ expression levels in the chosen cell line. |
| SDS-PAGE | ||
| Gel Percentage | 10% or 12% Acrylamide | Appropriate for resolving proteins in the 55-60 kDa range.[5][6][7] |
| Running Conditions | 100-120V for 1-1.5 hours | Or until the dye front reaches the bottom of the gel. |
| Protein Transfer | ||
| Membrane Type | PVDF or Nitrocellulose | |
| Transfer Conditions | 100V for 1 hour | Optimization may be necessary depending on the transfer system. |
| Antibody Incubation | ||
| Blocking Solution | 5% non-fat dry milk or BSA in TBST | Block for 1 hour at room temperature. |
| Primary Antibody: Anti-ERβ | See manufacturer's datasheet (e.g., 1:1000) | Incubation overnight at 4°C is recommended.[8][9][10] |
| Secondary Antibody | HRP-conjugated (e.g., 1:2000 - 1:5000) | Incubation for 1 hour at room temperature. |
| Detection | ||
| Substrate | ECL Chemiluminescent Substrate |
Experimental Protocols
I. Cell Culture and this compound Treatment
-
Seed cells (e.g., MCF-7, HEK293T, or other ERβ-expressing cell lines) in appropriate culture dishes and grow to 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with a range of this compound concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM) for a specified time course (e.g., 6, 12, 24, 48 hours). Include a vehicle control (DMSO) for each time point.
II. Cell Lysis and Protein Quantification
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA or NP-40 lysis buffer supplemented with a 1X protease and phosphatase inhibitor cocktail.[3][4][11]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay.
III. SDS-PAGE
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an appropriate volume of Laemmli sample buffer to 20-40 µg of protein from each sample.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load the samples and a pre-stained protein ladder into the wells of a 10% or 12% polyacrylamide gel.[12]
-
Run the gel in 1X running buffer at 100-120V until the dye front reaches the bottom.
IV. Protein Transfer
-
Equilibrate the gel and a PVDF or nitrocellulose membrane in transfer buffer.
-
Assemble the transfer stack (sandwich) according to the manufacturer's instructions for your blotting apparatus.
-
Transfer the proteins from the gel to the membrane, for example, at 100V for 1 hour at 4°C.
V. Immunoblotting
-
Following transfer, block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with a validated primary antibody against ERβ, diluted in blocking buffer (e.g., 1:1000), overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an ECL chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH, β-actin).
Visualizations
Caption: Experimental workflow for Western blot analysis of ERβ degradation.
Caption: this compound induced degradation of ERβ via the autophagy pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comprehensive assessment of estrogen receptor beta antibodies in cancer cell line models and tissue reveals critical limitations in reagent specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 4. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. static.igem.org [static.igem.org]
- 7. researchgate.net [researchgate.net]
- 8. Estrogen Receptor β Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Estrogen Receptor beta (E2K7F) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Estrogen Receptor beta Polyclonal Antibody (PA1-310B) [thermofisher.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. SDS-PAGE Protocol | Rockland [rockland.com]
Application Notes and Protocols: PHTPP-1304 In Vitro Assays in ACHN and MCF-7 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHTPP-1304 is a novel autophagy-targeting chimera (AUTOTAC) designed to induce the degradation of Estrogen Receptor β (ERβ). As a bifunctional molecule, this compound recruits ERβ to the autophagy machinery, leading to its selective degradation and subsequent modulation of downstream signaling pathways. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound in the ACHN human renal cell adenocarcinoma and MCF-7 human breast adenocarcinoma cell lines.
This compound has demonstrated cytotoxic effects against ACHN cells and is known to induce ERβ degradation in both ACHN and MCF-7 cells.[1] The degradation of ERβ has been shown to impact key cellular signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival, proliferation, and migration.[2][3]
Data Summary
The following tables summarize the quantitative data regarding the effects of this compound in ACHN and MCF-7 cells.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay | Endpoint | Value | Reference |
| ACHN | Cytotoxicity Assay | IC50 | 3.3 µM | [1] |
| MCF-7 | Cytotoxicity Assay | IC50 | Data not available |
Table 2: ERβ Degradation
| Cell Line | Assay | Endpoint | Concentration Range | Time Points | Reference |
| ACHN | Western Blot | ERβ protein levels | 0.5 - 10 µM | 24 hours | [1] |
| MCF-7 | Western Blot | ERβ protein levels | < 100 nM (DC50) | Not specified | [1] |
Table 3: Downstream Signaling Effects
| Cell Line | Pathway | Key Proteins | Effect | Reference |
| ACHN | PI3K/Akt, MAPK/ERK | p-Akt, p-ERK | Inhibition (inferred from ERβ action) | [2] |
| MCF-7 | PI3K/Akt, MAPK/ERK | p-Akt, p-ERK | Inhibition (inferred from ERβ action) | [3] |
Signaling Pathway
The degradation of ERβ by this compound is anticipated to modulate downstream signaling pathways that are regulated by ERβ. In many cancer cell types, ERβ can influence the PI3K/Akt and MAPK/ERK signaling cascades. The following diagram illustrates the proposed mechanism of action.
Caption: this compound induces ERβ degradation via autophagy, inhibiting downstream PI3K/Akt and MAPK/ERK signaling.
Experimental Workflow
A general workflow for evaluating the in vitro effects of this compound in ACHN and MCF-7 cells is outlined below.
Caption: Workflow for in vitro characterization of this compound in ACHN and MCF-7 cells.
Experimental Protocols
Cell Culture
-
ACHN Cells: Culture in MEM (Minimum Essential Medium) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
MCF-7 Cells: Culture in DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS, 0.01 mg/mL bovine insulin, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Seed ACHN or MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
-
Seed ACHN or MCF-7 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.5, 1, 5, 10 µM for ACHN; and a lower range for MCF-7 based on its higher potency) for different time points (e.g., 6, 12, 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ERβ, p-Akt (Ser473), Akt, p-ERK1/2 (Thr202/Tyr204), ERK1/2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence Staining for p62 and ERβ Colocalization
-
Grow ACHN or MCF-7 cells on glass coverslips in a 24-well plate.
-
Treat the cells with this compound (e.g., 1-10 µM) for 24 hours.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with primary antibodies against p62 and ERβ overnight at 4°C.
-
Wash with PBS and incubate with corresponding Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Mount the coverslips onto microscope slides with a mounting medium containing DAPI for nuclear staining.
-
Visualize the cells using a fluorescence or confocal microscope to assess the colocalization of p62 and ERβ puncta.
Migration Assay (Wound Healing Assay)
-
Grow ACHN or MCF-7 cells to a confluent monolayer in 6-well plates.
-
Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width of the wound at different points and calculate the percentage of wound closure over time to assess cell migration.
References
Application Notes and Protocols: PHTPP-1304 in Renal Carcinoma Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHTPP-1304 is a novel bifunctional molecule known as an Autophagy-Targeting Chimera (AUTOTAC). It is designed to selectively induce the degradation of Estrogen Receptor Beta (ERβ) through the cellular autophagy pathway. In the context of renal carcinoma, where ERβ has been implicated in tumor progression, this compound presents a promising therapeutic strategy. By hijacking the autophagy machinery, this compound offers a targeted approach to eliminate ERβ, thereby potentially inhibiting downstream signaling pathways that contribute to cancer cell proliferation, survival, and migration. These application notes provide a comprehensive overview of the use of this compound in renal carcinoma research, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental procedures.
Mechanism of Action
This compound is a chimeric molecule that consists of a ligand that binds to ERβ and another ligand that binds to the autophagy receptor protein p62/SQSTM1. This dual binding brings ERβ into close proximity with p62, inducing the self-oligomerization of p62 and initiating the formation of an autophagosome around the ERβ-p62 complex. The autophagosome then fuses with a lysosome, leading to the degradation of the enclosed ERβ protein.[1] This targeted degradation is distinct from proteasome-mediated protein degradation and offers an alternative strategy to downregulate oncoproteins.
Data Presentation
The following tables summarize the quantitative data regarding the activity of this compound in the ACHN human renal carcinoma cell line.
Table 1: In Vitro Efficacy of this compound in ACHN Cells
| Parameter | Value | Cell Line | Reference |
| ERβ Degradation (DC₅₀) | < 100 nM | ACHN | [1] |
| Cytotoxicity (IC₅₀) | 3.3 µM | ACHN | [1] |
Table 2: Observed Effects of this compound in Cancer Cell Lines
| Effect | Cell Line | Concentration & Time | Observations | Reference |
| Inhibition of Cell Migration | ACHN | Not specified | Effective inhibition of cancer cell migration. | [1] |
| Induction of Autophagy | ACHN | 0.5-10 µM, 24 h | Dose-dependent formation of p62⁺ERβ⁺ puncta. | [1] |
| Inhibition of Downstream Signaling | LNCaP (Prostate Cancer) | 0.5 µM, 24 h | 10-fold stronger inhibition of EGFR, p-ERK/ERK, and p-Akt/Akt compared to PHTPP alone. | [1] |
Experimental Protocols
Herein are detailed protocols for key experiments to evaluate the effects of this compound on renal carcinoma cells.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound on renal carcinoma cells.
Materials:
-
ACHN renal carcinoma cells
-
Complete growth medium (e.g., MEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed ACHN cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentrations should range from 0.01 to 100 µM.[1] Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC₅₀ value.
Protocol 2: Western Blot Analysis for ERβ Degradation and Signaling Pathway Inhibition
This protocol is used to assess the degradation of ERβ and the phosphorylation status of downstream signaling proteins like Akt and ERK.
Materials:
-
ACHN cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-ERβ, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Plate ACHN cells and treat with desired concentrations of this compound (e.g., 0.1, 1, 10 µM) for 24 hours. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the protein of interest to the loading control (β-actin).
Protocol 3: Transwell Migration Assay
This protocol assesses the effect of this compound on the migratory capacity of renal carcinoma cells.
Materials:
-
ACHN cells
-
This compound
-
Serum-free medium
-
Complete medium (chemoattractant)
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Cotton swabs
-
Methanol (B129727) (for fixation)
-
Crystal violet stain
-
Microscope
Procedure:
-
Cell Preparation: Culture ACHN cells and pre-treat with this compound or vehicle for 24 hours. Then, harvest and resuspend the cells in serum-free medium.
-
Assay Setup: Place Transwell inserts into a 24-well plate. Add 600 µL of complete medium to the lower chamber.
-
Cell Seeding: Seed 1 x 10⁵ cells in 200 µL of serum-free medium into the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for 12-24 hours at 37°C in a 5% CO₂ incubator.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes. Stain with 0.5% crystal violet for 20 minutes.
-
Cell Counting: Gently wash the inserts with water and allow them to air dry. Count the number of migrated cells in several random fields under a microscope.
-
Data Analysis: Compare the number of migrated cells in the this compound-treated groups to the vehicle control group.
Protocol 4: Autophagy Assessment by Immunofluorescence for p62 and ERβ Puncta
This protocol visualizes the co-localization of p62 and ERβ, indicating the formation of autophagic structures containing the target protein.
Materials:
-
ACHN cells cultured on coverslips
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies (anti-p62, anti-ERβ)
-
Fluorescently-labeled secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed ACHN cells on sterile coverslips in a 24-well plate. Treat with this compound (0.5-10 µM) for 24 hours.
-
Fixation and Permeabilization: Wash the cells with PBS and fix with 4% PFA for 15 minutes. Permeabilize with permeabilization buffer for 10 minutes.
-
Blocking and Staining: Block with blocking buffer for 30 minutes. Incubate with primary antibodies against p62 and ERβ for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash with PBS and incubate with appropriate fluorescently-labeled secondary antibodies for 1 hour in the dark.
-
Nuclear Staining and Mounting: Stain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and analyze the formation and co-localization of p62 and ERβ puncta.
Conclusion
This compound represents a promising tool for the targeted degradation of ERβ in renal carcinoma research. Its unique mechanism of action via the autophagy-lysosome pathway provides a novel therapeutic avenue. The protocols outlined in these application notes offer a framework for researchers to investigate the efficacy and mechanism of this compound in renal cancer models, facilitating further drug development and a deeper understanding of ERβ's role in this disease.
References
Application Notes and Protocols: PHTPP-1304 Treatment in LNCaP Prostate Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
PHTPP-1304 is a potent and selective antagonist of Estrogen Receptor β (ERβ), exhibiting a 36-fold selectivity over Estrogen Receptor α (ERα)[1]. In the context of prostate cancer, ERβ signaling has been shown to have anti-proliferative and pro-apoptotic effects[2]. The androgen-dependent LNCaP prostate cancer cell line expresses a mutated androgen receptor (AR) and also expresses ERβ[3]. Understanding the effects of selective ERβ antagonism by this compound in LNCaP cells is crucial for elucidating the role of ERβ in androgen-dependent prostate cancer and for the development of novel therapeutic strategies.
These application notes provide a summary of the known effects of this compound in prostate cancer cells and detail protocols for investigating its impact on LNCaP cell viability, apoptosis, and protein expression.
Mechanism of Action
In androgen-independent prostate cancer cells (PC-3 and DU145), ERβ activation suppresses the Transforming Growth Factor-β1 (TGF-β1)/Insulin-like Growth Factor-1 (IGF-1) signaling pathway. This suppression leads to decreased proliferation and increased apoptosis. This compound, by antagonizing ERβ, reverses these effects, leading to an upregulation of TGF-β1 and IGF-1 expression. This, in turn, increases the expression of the anti-apoptotic proteins survivin and Bcl-2, thereby promoting cell survival[2][4].
In LNCaP cells, which are androgen-dependent, there is significant crosstalk between the ERβ and AR signaling pathways. Activation of ERβ has been shown to downregulate AR expression and transcriptional activity[5]. Therefore, treatment with this compound is hypothesized to block this ERβ-mediated suppression of AR, potentially leading to increased AR signaling and cell proliferation. The following sections provide experimental protocols to test this hypothesis and quantify the effects of this compound on LNCaP cells.
Data Presentation
The following tables present hypothetical quantitative data illustrating the expected effects of this compound treatment on LNCaP cells based on its known mechanism of action in other prostate cancer cell lines.
Table 1: Effect of this compound on LNCaP Cell Viability (72h Treatment)
| Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | ± 4.5 |
| 0.1 | 108 | ± 5.1 |
| 1 | 125 | ± 6.3 |
| 10 | 142 | ± 7.8 |
Table 2: Effect of this compound on Apoptosis in LNCaP Cells (48h Treatment)
| Treatment (1 µM) | % Apoptotic Cells (Annexin V+) | Standard Deviation |
| Vehicle Control | 12.5 | ± 1.8 |
| This compound | 5.2 | ± 0.9 |
Table 3: Relative Protein Expression in LNCaP Cells after 48h this compound Treatment (1 µM)
| Protein | Fold Change vs. Vehicle | Standard Deviation |
| AR | 1.8 | ± 0.2 |
| PSA | 2.5 | ± 0.3 |
| Bcl-2 | 2.1 | ± 0.25 |
| Survivin | 1.9 | ± 0.2 |
| p-Smad3 | 1.6 | ± 0.15 |
| TGF-β1 | 1.7 | ± 0.18 |
Experimental Protocols
Cell Culture and Maintenance
LNCaP cells should be cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTS Assay)
This protocol is designed to assess the effect of this compound on the metabolic activity of LNCaP cells as an indicator of cell viability.
Materials:
-
LNCaP cells
-
RPMI-1640 medium with 10% FBS
-
96-well plates
-
This compound (stock solution in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed LNCaP cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.
Materials:
-
LNCaP cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed LNCaP cells in 6-well plates at a density of 2 x 10⁵ cells per well.
-
After 24 hours, treat the cells with the desired concentration of this compound or vehicle control.
-
Incubate for 48 hours.
-
Harvest the cells by trypsinization and collect the culture medium (to include floating cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Western Blot Analysis
This protocol is for determining the expression levels of specific proteins in LNCaP cells after treatment with this compound.
Materials:
-
LNCaP cells
-
6-well plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AR, anti-PSA, anti-Bcl-2, anti-survivin, anti-p-Smad3, anti-TGF-β1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed LNCaP cells in 6-well plates and treat with this compound or vehicle for 48 hours.
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize protein bands using an imaging system and quantify band intensities using densitometry software. Normalize to a loading control like β-actin.
Mandatory Visualization
Caption: Proposed signaling pathway of this compound in LNCaP cells.
Caption: General experimental workflow for studying this compound effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Estrogen receptor β inhibits prostate cancer cell proliferation through downregulating TGF-β1/IGF-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Aberrant Androgen Receptor Induction of Prostate Specific Antigen Gene Expression, Cell Proliferation and Tumor Growth by 17α-Estradiol in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estrogen receptor β inhibits prostate cancer cell proliferation through downregulating TGF-β1/IGF-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signal Crosstalk and the Role of Estrogen Receptor beta (ERβ) in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring p62+/ERβ+ Puncta Formation with PHTPP-1304
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHTPP-1304 is a potent, cell-permeable AUTOTAC (autophagy-targeting chimera) designed for the targeted degradation of Estrogen Receptor β (ERβ).[1][2] Unlike traditional inhibitors, this compound leverages the cell's own autophagy machinery to eliminate ERβ. It achieves this by inducing the self-oligomerization of the autophagy receptor protein p62 (also known as SQSTM1).[1] This oligomerization leads to the formation of distinct intracellular aggregates, or puncta, which sequester ERβ. These p62+/ERβ+ puncta are then recognized and engulfed by autophagosomes for lysosomal degradation.[1][3]
The measurement of p62+/ERβ+ puncta formation serves as a direct, quantifiable readout of this compound's activity. This is a critical tool for researchers studying ERβ-mediated signaling pathways, developing novel cancer therapeutics, and investigating the mechanisms of targeted protein degradation via autophagy. These application notes provide detailed protocols for inducing, visualizing, and quantifying p62+/ERβ+ puncta formation following treatment with this compound.
Mechanism of Action
This compound is a chimeric molecule built upon PHTPP, a selective ERβ antagonist.[1][4][5][6] The AUTOTAC component of this compound facilitates the self-assembly of p62, a key receptor in selective autophagy that recognizes and delivers ubiquitinated cargo to the autophagosome.[1][7][8] This induced oligomerization of p62 creates a scaffold that traps ERβ, leading to the formation of p62+/ERβ+ co-localized puncta. The degradation of ERβ via this pathway has been shown to inhibit downstream signaling, including the EGFR, p-ERK/ERK, and p-Akt/Akt pathways, which are crucial in cell proliferation and survival.[1]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the activity of this compound from cellular assays.[1]
| Table 1: this compound Activity Profile | |
| Parameter | Value |
| DC₅₀ in HEK293T cells | ≈ 2 nM |
| DC₅₀ in ACHN renal carcinoma cells | < 100 nM |
| DC₅₀ in MCF-7 breast cancer cells | < 100 nM |
| IC₅₀ (Cytotoxicity) in ACHN cells | 3.3 µM |
| Table 2: Experimental Conditions for p62+/ERβ+ Puncta Formation | |
| Cell Line | ACHN (Renal Carcinoma) |
| This compound Concentration Range | 0.5 - 10 µM |
| Incubation Time | 24 hours |
| Observation | Dose-dependent formation of p62+/ERβ+ puncta |
| Table 3: Downstream Signaling Effects of this compound | |
| Cell Line | LNCaP (Prostate Cancer, E2-stimulated) |
| This compound Concentration | 0.5 µM |
| Incubation Time | 24 hours |
| Effect | 10-fold stronger inhibition of ERβ downstream signaling (EGFR, p-ERK/ERK, p-Akt/Akt) compared to PHTPP alone. |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for p62+/ERβ+ Puncta
This protocol details the method for visualizing p62 and ERβ co-localization in puncta using immunofluorescence microscopy.
Materials:
-
Cells (e.g., ACHN) cultured on glass coverslips in a 24-well plate
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (0.25% Triton X-100 in PBS)
-
Blocking Buffer (1% BSA in PBS)
-
Primary Antibodies: Rabbit anti-p62 and Mouse anti-ERβ
-
Secondary Antibodies: Goat anti-Rabbit IgG (Alexa Fluor 488) and Goat anti-Mouse IgG (Alexa Fluor 594)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium
Procedure:
-
Cell Treatment: After seeding cells on coverslips and allowing them to adhere, treat them with the desired concentrations of this compound (e.g., 0.5, 1, 5, 10 µM) and a vehicle control (DMSO) for 24 hours.[1]
-
Fixation: Wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.[9]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with Permeabilization Buffer for 10 minutes.[9]
-
Washing: Wash three times with PBS.
-
Blocking: Block non-specific antibody binding by incubating in Blocking Buffer for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Dilute the primary anti-p62 and anti-ERβ antibodies in Blocking Buffer according to the manufacturer's recommendations. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.[10]
-
Washing: Wash three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibodies in Blocking Buffer. Incubate the coverslips for 1 hour at room temperature, protected from light.
-
Washing: Wash three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate with DAPI solution for 5 minutes to stain the nuclei.[9]
-
Final Wash and Mounting: Wash once with PBS. Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the slides using a fluorescence or confocal microscope. Capture images using separate channels for DAPI (blue), p62 (green), and ERβ (red).
Protocol 2: Quantification of p62+/ERβ+ Puncta
This protocol describes how to quantify the number, size, and intensity of co-localized puncta from the images acquired in Protocol 1.
Materials:
-
Fluorescence microscopy images
-
Image analysis software (e.g., ImageJ/Fiji, CellProfiler)
Procedure:
-
Image Preparation: Open the multi-channel image in the analysis software. Split the image into its individual channels (DAPI, p62, ERβ).
-
Cell Identification: Use the DAPI channel to identify and count the number of cells in each field of view. This can be done by setting a threshold and using the "Analyze Particles" function.
-
Puncta Identification: For both the p62 and ERβ channels, apply a threshold to distinguish the puncta from the diffuse cytoplasmic signal.
-
Co-localization Analysis: Use a co-localization analysis tool (e.g., "Coloc 2" in Fiji) to create a new image showing only the pixels where the p62 and ERβ signals overlap.
-
Puncta Quantification: On the co-localized image, use the "Analyze Particles" function to count the number of puncta per cell. You can also measure the area and mean fluorescence intensity of each punctum.[9]
-
Data Analysis: For each treatment condition, calculate the average number of co-localized puncta per cell. Present the data in a bar graph to compare the different concentrations of this compound.
Protocol 3: Proximity Ligation Assay (PLA) for p62-ERβ Interaction
PLA is a highly sensitive and specific method to detect when two proteins are in very close proximity (<40 nm), providing strong evidence of direct interaction within the puncta.[11][12][13]
Materials:
-
Commercial PLA kit (e.g., Duolink® In Situ)
-
Primary antibodies from different species (e.g., Rabbit anti-p62, Mouse anti-ERβ)[11]
-
Treated cells on coverslips
Procedure:
-
Cell Preparation: Prepare and treat cells with this compound as described in Protocol 1, steps 1-6 (Seeding, Treatment, Fixation, Permeabilization, Blocking).
-
Primary Antibody Incubation: Incubate the cells with both rabbit anti-p62 and mouse anti-ERβ primary antibodies overnight at 4°C.[10]
-
Washing: Wash the coverslips according to the PLA kit manufacturer's instructions.
-
PLA Probe Incubation: Incubate with the PLA probes (secondary antibodies conjugated to oligonucleotides, e.g., anti-rabbit PLUS and anti-mouse MINUS) for 1 hour at 37°C.[10][11]
-
Washing: Wash according to the kit instructions.
-
Ligation: Add the ligation solution containing ligase and connector oligonucleotides. Incubate for 30 minutes at 37°C. This step forms a circular DNA molecule only if the probes are in close proximity.[11]
-
Washing: Wash according to the kit instructions.
-
Amplification: Add the amplification solution containing polymerase and fluorescently-labeled oligonucleotides. Incubate for 100 minutes at 37°C to generate a rolling-circle product.[11]
-
Final Washing and Mounting: Perform final washes, counterstain nuclei with DAPI, and mount the coverslips.
-
Imaging and Analysis: Image the slides using a fluorescence microscope. Each fluorescent spot represents a single p62-ERβ interaction event. Quantify the number of spots per cell using image analysis software as described in Protocol 2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Molecular mechanisms of estrogen receptor β-induced apoptosis and autophagy in tumors: implication for treating osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. PHTPP | Estrogen and Related Receptors | Tocris Bioscience [tocris.com]
- 6. PHTPP - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Selective Autophagy Receptor p62/SQSTM1, a Pivotal Player in Stress and Aging [frontiersin.org]
- 8. journals.biologists.com [journals.biologists.com]
- 9. benchchem.com [benchchem.com]
- 10. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clyte.tech [clyte.tech]
- 12. researchgate.net [researchgate.net]
- 13. Learn: proximity ligation assay - The Human Protein Atlas [v19.proteinatlas.org]
In Vivo Formulation of PHTPP-1304 for Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the in vivo formulation of PHTPP-1304, a PHTPP-based autophagy-targeting chimera (AUTOTAC) designed to induce the degradation of the estrogen receptor β (ERβ).[1][2][3] Due to the predicted low aqueous solubility of this compound, a common challenge with small molecule inhibitors, this guide outlines strategies and specific protocols to achieve stable and effective formulations suitable for animal studies. The methodologies described are based on established practices for formulating poorly water-soluble compounds for both oral and parenteral administration.
Introduction to this compound
This compound is a novel AUTOTAC that leverages the cellular autophagy machinery to selectively degrade ERβ.[1][3] It is composed of a ligand that binds to ERβ and another ligand that engages the autophagy receptor p62, leading to the sequestration and subsequent degradation of ERβ via the autophagy-lysosome system.[2][4][5] This targeted protein degradation approach offers a promising therapeutic strategy for ERβ-dependent pathologies. Preclinical evaluation in animal models is a critical step in the development of this compound, and a well-characterized and reproducible formulation is paramount for obtaining reliable pharmacokinetic and pharmacodynamic data.
Mechanism of Action
This compound induces the degradation of ERβ through a mechanism distinct from traditional ubiquitination-based strategies. By binding to both ERβ and the p62 autophagy receptor, this compound facilitates the formation of p62 oligomers that engulf the target protein.[2][3][4][5] These p62 bodies are then recognized and sequestered by autophagosomes, which subsequently fuse with lysosomes to degrade the enclosed contents, including ERβ.[4] This process effectively reduces cellular levels of ERβ, thereby inhibiting its downstream signaling pathways.[1]
Caption: Mechanism of this compound-mediated ERβ degradation.
Physicochemical Properties and Solubility
While specific experimental solubility data for this compound is not widely published, its parent compound, PHTPP, is known to be poorly soluble in water.[6] PHTPP is soluble in organic solvents like DMSO and ethanol.[7] Given that this compound is a larger and more complex molecule, it is presumed to have low aqueous solubility, necessitating the use of solubilizing excipients for in vivo administration.
Table 1: Solubility of PHTPP (Parent Compound)
| Solvent | Solubility | Reference |
| DMSO | 33 mM - 100 mM | [7] |
| Ethanol | 100 mM | [7] |
| Water | Insoluble | [6] |
In Vivo Formulation Strategies
The selection of an appropriate formulation vehicle is critical for ensuring adequate bioavailability and minimizing variability in animal studies. For poorly water-soluble compounds like this compound, several strategies can be employed. These include the use of co-solvents, surfactants, and lipid-based systems to create solutions, suspensions, or emulsions.[8]
Recommended Formulations
Based on formulations used for the parent compound PHTPP and other AUTOTAC molecules, the following vehicle compositions are recommended for initial testing with this compound.[9] The final choice of formulation will depend on the desired route of administration, dose level, and the tolerability of the vehicle in the selected animal model.
Table 2: Recommended In Vivo Formulations
| Formulation Component | Composition (v/v/v) | Administration Route | Formulation Type | Reference |
| DMSO / PEG300 / Tween 80 / Saline | 10% / 40% / 5% / 45% | IV, IP | Clear Solution | [1] |
| DMSO / Corn Oil | 10% / 90% | PO, IP | Clear Solution | [6] |
| DMSO / Solutol / PBS | 5% / 10% / 85% | IP | Solution | [9] |
| 0.5% Carboxymethyl cellulose (B213188) (CMC) in water | - | PO | Suspension | [10] |
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation of dosing formulations for this compound. It is crucial to prepare these formulations fresh daily and to ensure the compound is fully dissolved or homogeneously suspended before administration.
Protocol 1: Co-Solvent Formulation for Intravenous (IV) or Intraperitoneal (IP) Administration
This protocol is adapted from a formulation for PHTPP and aims to produce a clear solution suitable for parenteral injection.[1]
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound and dissolve it in DMSO to create a stock solution (e.g., 25 mg/mL).
-
In a separate sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add PEG300 to the DMSO solution and vortex until clear.
-
Add Tween 80 to the mixture and vortex until clear.
-
Finally, add the sterile saline to the desired final volume and vortex thoroughly.
Example for a 1 mL final volume of 2.5 mg/mL this compound:
-
Prepare a 25 mg/mL stock of this compound in DMSO.
-
Take 100 µL of the this compound stock solution.
-
Add 400 µL of PEG300.
-
Add 50 µL of Tween 80.
-
Add 450 µL of sterile saline.
Caption: Co-solvent formulation workflow.
Protocol 2: Oil-Based Formulation for Oral (PO) or Intraperitoneal (IP) Administration
This formulation is suitable for lipophilic compounds and can enhance oral absorption.[6]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Corn Oil
Procedure:
-
Dissolve this compound in DMSO to create a concentrated stock solution.
-
In a separate tube, add the required volume of corn oil.
-
Add the this compound DMSO stock solution to the corn oil.
-
Vortex thoroughly to ensure a homogeneous solution.
Example for a 1 mL final volume:
-
Prepare a stock solution of this compound in DMSO.
-
Add the appropriate volume of the stock solution to 900 µL of corn oil to achieve the final desired concentration.
Protocol 3: Suspension Formulation for Oral (PO) Administration
For higher doses or when a solution is not feasible, a suspension can be used.
Materials:
-
This compound
-
0.5% (w/v) Carboxymethyl cellulose (CMC) in sterile water
-
Wetting agent (e.g., 0.1% w/v docusate (B154912) sodium or Tween 80) (optional)
Procedure:
-
Prepare the 0.5% CMC vehicle by slowly adding CMC to water while stirring until fully dissolved.
-
If using, add the wetting agent to the CMC solution.
-
Weigh the this compound powder.
-
Triturate the powder with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while stirring or vortexing to achieve a uniform suspension.
Caption: Decision tree for formulation selection.
Administration and Handling
-
All formulations should be prepared fresh on the day of dosing.
-
For suspensions, ensure the mixture is thoroughly vortexed immediately before drawing each dose to ensure uniform delivery.
-
The maximum dosing volumes will depend on the animal species and route of administration. Consult institutional guidelines (IACUC) for appropriate volumes.
-
Always include a vehicle-only control group in your animal studies to account for any effects of the formulation components.
Conclusion
The successful in vivo evaluation of this compound is critically dependent on the use of an appropriate formulation. The protocols provided in this document offer a starting point for developing a stable and effective dosing vehicle for this promising ERβ-degrading AUTOTAC. It is recommended to perform initial formulation screening and tolerability studies to identify the optimal vehicle for your specific animal model and experimental design.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The AUTOTAC chemical biology platform for targeted protein degradation via the autophagy-lysosome system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeted protein degradation via the autophagy-lysosome system: AUTOTAC (AUTOphagy-TArgeting Chimera) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Methods to detect AUTOphagy-Targeting Chimera (AUTOTAC)-mediated Targeted Protein Degradation in Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
PHTPP-1304: A Powerful Tool for Elucidating ERβ Downstream Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen Receptor β (ERβ) is a critical mediator of estrogen signaling, playing a pivotal role in a myriad of physiological and pathological processes, including cancer progression. Understanding the intricate downstream signaling cascades governed by ERβ is paramount for the development of novel therapeutic strategies. PHTPP-1304 has emerged as a potent and specific chemical probe to investigate ERβ function. This document provides detailed application notes and experimental protocols for utilizing this compound to study ERβ downstream signaling.
This compound is a PHTPP-based Autophagy-Targeting Chimera (AUTOTAC). It operates by inducing the degradation of ERβ through the autophagy pathway, offering a distinct mechanism of action compared to traditional antagonists.[1][2] This targeted degradation allows for a profound and sustained inhibition of ERβ signaling, making it an invaluable tool for dissecting its cellular functions.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with this compound and its precursor, PHTPP, a selective ERβ antagonist.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| DC50 (ERβ Degradation) | HEK293T | ≈ 2 nM | [1][2][3] |
| DC50 (ERβ Degradation) | ACHN renal carcinoma | < 100 nM | [1] |
| DC50 (ERβ Degradation) | MCF-7 breast cancer | < 100 nM | [1] |
| IC50 (Cytotoxicity) | ACHN cells | 3.3 µM | [1] |
Table 2: Comparative Activity of PHTPP (ERβ Antagonist)
| Parameter | Description | Value | Reference |
| Selectivity | Fold selectivity for ERβ over ERα | 36-fold | |
| Activity | Inhibition of E2-stimulated ERβ activity | Effective at 10⁻⁶ M | |
| Effect on ERα | Suppression of E2-stimulated ERα activity | No significant effect |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: this compound mechanism of action on ERβ downstream signaling.
Caption: General experimental workflow for studying this compound effects.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to investigate the effects of this compound on ERβ downstream signaling.
Protocol 1: Western Blot Analysis of ERβ Downstream Signaling
This protocol is designed to assess the impact of this compound on the protein levels of ERβ and key downstream signaling molecules.
Materials:
-
This compound
-
Cell lines (e.g., LNCaP, ACHN, MCF-7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-ERβ, anti-EGFR, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an ECL substrate and an imaging system.
-
Protocol 2: Cell Viability Assay
This protocol measures the cytotoxic effects of this compound on cancer cells.
Materials:
-
This compound
-
Cell lines (e.g., ACHN)
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01-100 µM) for a specified duration (e.g., 24-72 hours).[1]
-
MTT/MTS Assay:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Add solubilization solution and incubate until the formazan (B1609692) crystals are dissolved.
-
For MTS: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 3: Transwell Migration Assay
This protocol assesses the effect of this compound on cancer cell migration.
Materials:
-
This compound
-
Cell lines (e.g., ACHN)
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Serum-free medium
-
Medium with chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Preparation: Culture cells to sub-confluency and serum-starve them for 12-24 hours.
-
Assay Setup:
-
Place transwell inserts into the wells of a 24-well plate.
-
Add medium containing a chemoattractant to the lower chamber.
-
Resuspend serum-starved cells in serum-free medium containing different concentrations of this compound or vehicle control.
-
Seed the cell suspension into the upper chamber of the transwell inserts.
-
-
Incubation: Incubate the plate at 37°C for a period that allows for cell migration (e.g., 12-24 hours).
-
Cell Fixation and Staining:
-
Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with a fixation solution.
-
Stain the cells with crystal violet.
-
-
Quantification:
-
Wash the inserts to remove excess stain.
-
Elute the stain and measure the absorbance, or count the number of migrated cells in several random fields under a microscope.
-
Protocol 4: ERβ Luciferase Reporter Assay
This protocol measures the antagonist activity of PHTPP on ERβ-mediated transcription.
Materials:
-
PHTPP
-
HEK293 cells or other suitable cell line
-
ERβ expression vector (e.g., pcDNA3-ERβ)
-
Estrogen Response Element (ERE)-driven firefly luciferase reporter plasmid
-
Control plasmid expressing Renilla luciferase (e.g., pRL-TK)
-
Transfection reagent
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well or 96-well plate and allow them to attach.
-
Transfection: Co-transfect the cells with the ERβ expression vector, ERE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Compound Treatment: After transfection (e.g., 24 hours), treat the cells with a known ERβ agonist (e.g., 17β-estradiol or DPN) in the presence or absence of varying concentrations of PHTPP.
-
Cell Lysis and Luciferase Assay: After treatment (e.g., 24 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of agonist-induced luciferase activity by PHTPP.
Conclusion
This compound represents a novel and powerful chemical tool for investigating the complex downstream signaling pathways regulated by ERβ. Its unique mechanism of inducing targeted ERβ degradation via the autophagy pathway provides a robust method for achieving sustained pathway inhibition. The protocols outlined in this document offer a comprehensive guide for researchers to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of ERβ biology and its role in disease.
References
Troubleshooting & Optimization
Troubleshooting PHTPP-1304 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with PHTPP-1304.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a PHTPP-based autophagy targeting chimera (AUTOTAC).[1][2][3] It functions by inducing the degradation of the estrogen receptor ERβ through the autophagy pathway.[1][2][3] This is distinct from proteasome-mediated degradation, such as that induced by PROTACs. This compound induces the self-oligomerization of p62, a key autophagy receptor, leading to the sequestration and degradation of ERβ.[1] It has shown efficacy in inducing ERβ degradation at nanomolar concentrations in various cancer cell lines.[1][2][3]
Q2: I am observing precipitation of this compound in my aqueous cell culture medium. What is the likely cause?
This compound, like its parent compound PHTPP, is expected to have low aqueous solubility due to its hydrophobic chemical structure.[4][5] When a concentrated stock solution of this compound (typically in an organic solvent like DMSO) is diluted into an aqueous buffer or cell culture medium, the compound can crash out of solution, leading to precipitation.[6][7] This is a common issue for many small molecule inhibitors.[6][7]
Q3: What are the common signs of this compound precipitation in my experiment?
Signs of precipitation can include:
-
Visible particles or cloudiness in the solution after adding this compound.[7]
-
An oily film appearing on the surface of the culture medium.[6]
-
Inconsistent or lower-than-expected activity in cell-based assays.[6]
-
Crystals observed at the bottom of the well when viewed under a microscope.[6]
Troubleshooting Guides
Issue 1: this compound Precipitates Upon Dilution into Aqueous Buffer
Possible Cause: The concentration of this compound exceeds its solubility limit in the final aqueous solution. The organic solvent from the stock solution is not sufficient to maintain solubility at the working concentration.
Troubleshooting Steps:
-
Lower the Final Concentration: The simplest approach is to test a lower final concentration of this compound in your assay.
-
Use a Co-solvent: Incorporating a water-miscible organic co-solvent into your final aqueous solution can improve solubility.[8][9][10] Polyethylene glycol (PEG) and ethanol (B145695) are commonly used.[6]
-
Add a Surfactant: Non-ionic surfactants such as Tween® 80 or Triton™ X-100 can help to keep hydrophobic compounds in solution at low concentrations (e.g., 0.01-0.1%).[6]
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer might enhance its solubility.[6]
Issue 2: Inconsistent Results in Cell-Based Assays
Possible Cause: Poor solubility and precipitation of this compound in the cell culture medium are leading to variable concentrations of the active compound.
Troubleshooting Steps:
-
Pre-Assay Solubility Check: Before your main experiment, perform a small-scale test to determine the solubility of this compound in your specific cell culture medium.[6]
-
Visual Inspection: After adding this compound to your cell culture plates, inspect the wells under a microscope for any signs of precipitation.[6]
-
Consider Serum Effects: Fetal bovine serum (FBS) in culture media can sometimes impact the solubility and availability of small molecules. You may need to test different serum concentrations or switch to a serum-free medium if your experiment allows.[6]
Data Presentation
While specific quantitative solubility data for this compound is not widely published, the solubility of its parent compound, PHTPP, can provide some guidance.
Table 1: Solubility of PHTPP in Various Solvents
| Solvent | Concentration | Notes |
| DMSO | ~33-50 mg/mL | Soluble.[4][11][12] Some sources recommend warming.[12] |
| Ethanol | ~30-100 mM | Soluble.[5][11][13] |
| Water | Insoluble | [4][5] |
| DMF | ~50 mg/mL | Soluble.[11] |
| DMSO:PBS (pH 7.2) (1:3) | ~0.25 mg/mL | Sparingly soluble.[11] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Start by dissolving this compound in 100% DMSO to make a high-concentration stock solution (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.[6]
-
If the compound is not fully dissolved, gentle warming in a 37°C water bath for 5-10 minutes, followed by vortexing, may help.[6]
-
Sonication in short bursts can also be used to facilitate dissolution.[6]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.[6]
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[6]
Protocol 2: Kinetic Solubility Assay using Nephelometry
This protocol can be adapted to determine the kinetic solubility of this compound in your experimental buffer.
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: Create a serial dilution of the stock solution in DMSO.[7]
-
Dispense Buffer: Add 198 µL of your aqueous buffer (e.g., PBS, pH 7.4) to the wells of a 96-well plate.[7]
-
Add Compound: Add 2 µL of each DMSO dilution to the corresponding wells, resulting in a 1% final DMSO concentration.[7]
-
Incubate: Incubate the plate at room temperature for 2 hours with gentle shaking.[7]
-
Measure Turbidity: Use a nephelometer to measure the light scattering in each well.[7]
-
Data Analysis: The kinetic solubility is the highest concentration of this compound that does not show a significant increase in turbidity compared to the buffer-only control.[7]
Visualizations
Caption: Mechanism of this compound induced ERβ degradation via autophagy.
Caption: A workflow for troubleshooting this compound solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. This compound | Autophagy | 2410081-60-4 | Invivochem [invivochem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. PHTPP | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
- 9. wjbphs.com [wjbphs.com]
- 10. ijmsdr.org [ijmsdr.org]
- 11. caymanchem.com [caymanchem.com]
- 12. PHTPP = 98 HPLC 805239-56-9 [sigmaaldrich.com]
- 13. PHTPP | Estrogen -β receptor Antagonist | Hello Bio [hellobio.com]
Optimizing PHTPP-1304 concentration for maximum ERβ degradation
Welcome to the technical support center for PHTPP-1304, a selective Estrogen Receptor Beta (ERβ) degrader. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an AUTOTAC (AUTOphagy-TArgeting Chimera). It is a bifunctional molecule that selectively degrades ERβ by hijacking the cellular autophagy pathway. One end of this compound binds to ERβ, while the other end binds to the autophagy receptor p62 (also known as SQSTM1).[1][2][3][4][5] This binding induces the self-oligomerization of p62, leading to the formation of a p62-ERβ complex that is engulfed by autophagosomes and subsequently degraded by lysosomes.[1][2][4] This mechanism is independent of the ubiquitin-proteasome system.[4]
Q2: What is the optimal concentration of this compound to use for ERβ degradation?
A2: The optimal concentration of this compound can vary depending on the cell line and experimental conditions. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific system. Based on available data, the half-maximal degradation concentration (DC50) is approximately 2 nM in HEK293T cells and less than 100 nM in ACHN renal carcinoma and MCF-7 breast cancer cells.[6][7] Effective concentrations for inhibiting downstream ERβ signaling have been reported around 0.5 µM.[6]
Q3: How long should I treat my cells with this compound?
A3: The time required for maximal ERβ degradation can vary. A time-course experiment is recommended to determine the optimal treatment duration. Significant degradation has been observed after 24 hours of treatment.[6] Some studies have shown sustained degradation for at least 8 hours after washout of the compound.[8]
Q4: Is this compound cytotoxic?
A4: this compound can exhibit cytotoxicity at higher concentrations. For example, in ACHN cells, the half-maximal inhibitory concentration (IC50) for cell viability is 3.3 µM.[6][8] It is crucial to assess cell viability in parallel with your degradation experiments to ensure that the observed effects are not due to general toxicity.
Q5: How can I confirm that this compound is working through the autophagy pathway?
A5: To confirm the mechanism of action, you can perform an autophagy flux assay. This typically involves treating cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). An accumulation of the lipidated form of LC3 (LC3-II) in the presence of the inhibitor and this compound, compared to the inhibitor alone, indicates an increase in autophagic flux. Additionally, the degradation of ERβ by this compound should be blocked by autophagy inhibitors like bafilomycin A1 or by knocking down essential autophagy genes such as ATG5 or p62.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or incomplete ERβ degradation | - Suboptimal this compound concentration.- Insufficient treatment time.- Low expression of p62 in the cell line.- Impaired autophagy pathway in the cell line. | - Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM).- Conduct a time-course experiment (e.g., 4, 8, 16, 24, 48 hours).- Verify p62 expression levels by Western blot.- Check the basal autophagic flux in your cell line using an autophagy flux assay. |
| High cell toxicity | - this compound concentration is too high.- Off-target effects. | - Lower the concentration of this compound. Determine the IC50 for cell viability using an MTT or XTT assay and use concentrations well below this value.- Compare the effects with a negative control compound that does not bind ERβ or p62. |
| Inconsistent results | - this compound instability.- Cell passage number and confluency. | - Prepare fresh stock solutions of this compound in DMSO and store aliquots at -80°C to avoid repeated freeze-thaw cycles.[6]- Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. |
| No induction of p62 puncta | - Suboptimal this compound concentration.- Issues with immunofluorescence staining. | - Increase the concentration of this compound. Puncta formation is dose-dependent.[6]- Optimize your immunofluorescence protocol, including antibody concentrations and incubation times. |
Data Presentation
Table 1: this compound Potency in Different Cell Lines
| Cell Line | Assay Type | Parameter | Value | Reference |
| HEK293T | Degradation | DC50 | ~2 nM | [6][7][9] |
| ACHN (Renal Carcinoma) | Degradation | DC50 | < 100 nM | [6][7] |
| MCF-7 (Breast Cancer) | Degradation | DC50 | < 100 nM | [6][7] |
| ACHN (Renal Carcinoma) | Cytotoxicity | IC50 | 3.3 µM | [6][8] |
| LNCaP (Prostate Cancer) | Cytotoxicity | IC50 | > 100 µM (for a related AUTOTAC) | [8] |
Experimental Protocols
Western Blot Analysis of ERβ Degradation
This protocol is a general guideline for assessing ERβ protein levels following treatment with this compound.
a. Cell Culture and Treatment:
-
Seed cells in multi-well plates to achieve 70-80% confluency on the day of treatment.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with the desired concentrations of this compound for the indicated times. Include a vehicle control (DMSO).
b. Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
d. SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERβ overnight at 4°C.
-
Incubate with a loading control antibody (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
e. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the ERβ band intensity to the loading control.
-
Calculate the percentage of ERβ degradation relative to the vehicle control.
Autophagy Flux Assay (LC3-II Turnover)
This protocol measures the degradation of LC3-II to assess autophagic flux.
-
Seed cells and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentration.
-
For the last 2-4 hours of the this compound treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) to a subset of the wells.
-
Include the following controls: untreated cells, cells treated with the lysosomal inhibitor alone, and cells treated with this compound alone.
-
Lyse the cells and perform Western blotting as described above.
-
Probe the membrane with a primary antibody against LC3. You should observe two bands: LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).
-
Quantify the intensity of the LC3-II band and normalize it to a loading control.
-
Autophagic flux is determined by comparing the amount of LC3-II in the presence and absence of the lysosomal inhibitor. An increase in the LC3-II levels in the this compound plus inhibitor group compared to the inhibitor-only group indicates an induction of autophagy.
Cell Viability Assay (MTT/XTT)
This protocol assesses the effect of this compound on cell viability.
-
Seed cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with a range of this compound concentrations. Include a vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours at 37°C.
-
If using MTT, add the solubilization solution and incubate until the formazan (B1609692) crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Mandatory Visualizations
Caption: Mechanism of action of this compound as an AUTOTAC.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted protein degradation via the autophagy-lysosome system: AUTOTAC (AUTOphagy-TArgeting Chimera) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The AUTOTAC chemical biology platform for targeted protein degradation via the autophagy-lysosome system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. amsbio.com [amsbio.com]
PHTPP-1304 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and use of PHTPP-1304.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a PHTPP-based autophagy targeting chimera (AUTOTAC). It is a bifunctional molecule designed to induce the degradation of the estrogen receptor β (ERβ) through the autophagy pathway.[1] this compound works by simultaneously binding to ERβ and the autophagy receptor protein p62 (also known as sequestosome-1 or SQSTM1). This binding induces the self-oligomerization of p62, which then delivers the bound ERβ to the autophagosome for degradation by the lysosome.[1][2] This process is independent of the ubiquitin-proteasome system.
Q2: What are the recommended storage conditions for this compound?
The stability of this compound depends on whether it is in solid form or in solution. For long-term storage, it is recommended to store the compound as a powder.
Q3: How should I prepare stock solutions of this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[3][4] It is recommended to prepare a concentrated stock solution in fresh, anhydrous DMSO. To avoid degradation from repeated freeze-thaw cycles, the stock solution should be aliquoted into smaller volumes for single-use experiments.
Q4: I am observing precipitation of this compound in my cell culture medium. What should I do?
Precipitation can occur if the final concentration of DMSO in the cell culture medium is too high, or if the compound's solubility limit is exceeded. To troubleshoot this:
-
Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity and precipitation.
-
When diluting the DMSO stock solution into your aqueous culture medium, add it dropwise while gently vortexing the medium to ensure rapid and even dispersion.
-
Consider performing a solubility test in your specific cell culture medium to determine the maximum working concentration before precipitation occurs.
-
If precipitation persists, you may need to sonicate the solution briefly to aid dissolution.[5][6]
Q5: I am not observing significant degradation of ERβ after treating my cells with this compound. What are some possible reasons?
Several factors could contribute to a lack of ERβ degradation:
-
Suboptimal Concentration: The effective concentration of this compound can vary between cell lines. A dose-response experiment is recommended to determine the optimal concentration for your specific cells. Effective concentrations have been reported to be around 2 nM in HEK293T cells, and up to 100 nM in ACHN renal carcinoma and MCF-7 breast cancer cells.[1]
-
Insufficient Incubation Time: The degradation of ERβ via autophagy is a time-dependent process. Ensure you are incubating the cells with this compound for a sufficient duration. A 24-hour incubation period has been shown to be effective.[1]
-
Low Autophagy Flux: The efficiency of this compound is dependent on the cell's intrinsic autophagy activity. If the basal autophagy level in your cells is low, you may observe reduced degradation of ERβ. You can assess the autophagic flux in your cells using established markers like LC3-II.
-
Incorrect Compound Handling: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles, which could lead to compound degradation.
Data Presentation
This compound Storage Conditions
| Form | Storage Temperature | Recommended Duration | Notes |
| Powder | -20°C | Up to 3 years | Protect from light and moisture. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| In Solvent | -80°C | Up to 2 years | Aliquot to avoid freeze-thaw cycles.[6] |
| -20°C | Up to 1 year | For shorter-term storage of aliquots.[6] |
This compound Solubility
| Solvent | Maximum Solubility | Notes |
| DMSO | ≥ 15.38 mg/mL | Fresh, anhydrous DMSO is recommended.[3][5] |
| (36.33 mM) | Sonication may be required to aid dissolution.[5] |
Experimental Protocols
Protocol for Assessing ERβ Degradation by Western Blot
This protocol provides a general workflow for treating cells with this compound and analyzing ERβ protein levels by Western blotting.
-
Cell Seeding: Plate your cells of interest (e.g., MCF-7 or ACHN) in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.
-
Compound Preparation: Prepare fresh dilutions of this compound from a DMSO stock solution in your cell culture medium. Include a vehicle control (DMSO only) at the same final concentration.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Cell Lysis:
-
Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the protein lysates.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERβ overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Include a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Visualizations
This compound Mechanism of Action
References
PHTPP-1304 Technical Support Center: Identifying and Minimizing Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of PHTPP-1304, an AUTOTAC (autophagy-targeting chimera) designed for the targeted degradation of Estrogen Receptor Beta (ERβ). The primary focus of this resource is to equip researchers with the knowledge and tools to identify and minimize potential off-target effects, ensuring data integrity and accelerating research outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a chemical degrader that selectively induces the degradation of ERβ.[1][2] It is an AUTOTAC, a bifunctional molecule composed of a ligand that binds to ERβ (derived from the ERβ antagonist PHTPP) and a ligand that recruits the p62/SQSTM1 autophagy receptor.[3][4][5] This dual binding brings ERβ into proximity with the autophagy machinery, leading to its engulfment in autophagosomes and subsequent degradation in lysosomes.[3][4]
Q2: What are the known on-target effects of this compound?
A2: The primary on-target effect of this compound is the potent and selective degradation of ERβ. This has been demonstrated in various cell lines with a DC50 (concentration for 50% degradation) of approximately 2 nM in HEK293T cells and under 100 nM in ACHN renal carcinoma and MCF-7 breast cancer cells.[2][6] Downstream of ERβ degradation, this compound has been shown to inhibit ERβ signaling more effectively than its parent compound, PHTPP, alone.[2][6] This includes the inhibition of pathways involving EGFR, p-ERK/ERK, and p-Akt/Akt.[2][6]
Q3: What is the selectivity profile of this compound?
A3: this compound is derived from PHTPP, a known selective ERβ antagonist with a 36-fold selectivity over ERα.[7][8] While a comprehensive, publicly available off-target profile (e.g., a full kinome scan or unbiased proteomic screen) for this compound is not currently available, the selectivity of its parent compound provides a strong indication of its primary target. However, as with any small molecule, off-target interactions are possible and should be experimentally investigated. The AUTOTAC platform itself is designed for selectivity, but off-target binding of either the ERβ-targeting ligand or the p62-recruiting ligand could potentially occur.[3]
Q4: What are the potential off-target liabilities of ERβ-targeting compounds?
A4: Off-target effects of ERβ antagonists can include interactions with other nuclear receptors or signaling pathways. For instance, some estrogen receptor modulators have been shown to have effects on G protein-coupled estrogen receptor (GPR30).[9][10] It is crucial to experimentally verify the selectivity of this compound in your specific model system.
Troubleshooting Guide: this compound Off-Target Effects
This guide provides a systematic approach to identifying and mitigating potential off-target effects of this compound in your experiments.
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected Phenotype | The observed cellular phenotype is inconsistent with known ERβ biology. This could be due to this compound binding to and degrading an unintended protein or modulating an unrelated signaling pathway. | 1. Validate On-Target Engagement: Confirm that this compound is engaging with ERβ in your cells using a Cellular Thermal Shift Assay (CETSA).2. Confirm On-Target Degradation: Verify ERβ degradation via Western Blot. Include a rescue experiment with an autophagy inhibitor (e.g., Bafilomycin A1) to confirm the degradation is autophagy-dependent.3. Perform Global Proteomics: Use unbiased mass spectrometry-based proteomics to identify other proteins that are degraded upon this compound treatment.4. Use a Negative Control: Synthesize or obtain an inactive analogue of this compound that does not bind to ERβ but retains the p62 ligand and linker to assess off-target effects of these components. |
| Inconsistent Results Between Different Cell Lines | The off-target profile of this compound may vary between cell lines due to differences in the proteome. An off-target may be highly expressed in one cell line but not another. | 1. Characterize Target and Potential Off-Target Expression: Profile the expression levels of ERβ and any identified or suspected off-targets in the cell lines being used.2. Cell Line-Specific Off-Target Analysis: If a critical off-target is suspected, perform targeted knockdown (e.g., siRNA) of the off-target to see if it recapitulates the observed phenotype. |
| Toxicity at Low Concentrations | Cell death is observed at concentrations where specific ERβ degradation is expected, suggesting engagement with a critical off-target. | 1. Determine Cytotoxicity Profile: Perform a dose-response curve for cytotoxicity (e.g., using a CellTiter-Glo assay) and compare it to the dose-response for ERβ degradation.2. Broad-Panel Kinase Screen: As many off-target effects of small molecules are related to kinase inhibition, perform a broad-panel kinase screen to identify any unintended kinase interactions.3. Investigate Apoptotic Pathways: Analyze the activation of apoptotic pathways to understand the mechanism of cell death. |
| Discrepancy with Published Data | Your results with this compound do not align with published findings. | 1. Confirm Compound Integrity: Verify the identity and purity of your this compound stock.2. Review Experimental Parameters: Ensure that experimental conditions such as cell density, treatment duration, and serum concentration are consistent with published protocols.3. Orthogonal Validation: Use an alternative method to confirm your findings. For example, if you observe an unexpected change in a signaling pathway by Western Blot, try to confirm this using a reporter assay. |
Key Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to ERβ in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with either vehicle (e.g., DMSO) or a saturating concentration of this compound for a specified time (e.g., 1-2 hours).
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by immediate cooling on ice.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of soluble ERβ by Western Blot.
-
Data Interpretation: A shift in the melting curve of ERβ to a higher temperature in the presence of this compound indicates target engagement.
Immunoprecipitation-Mass Spectrometry (IP-MS) for Off-Target Identification
Objective: To identify proteins that interact with this compound in an unbiased manner.
Methodology:
-
Compound Immobilization: Immobilize this compound onto beads (e.g., NHS-activated sepharose beads) through a suitable linker. An inactive analogue should be similarly immobilized as a negative control.
-
Cell Lysis: Prepare a cell lysate from the cell line of interest.
-
Immunoprecipitation: Incubate the cell lysate with the this compound-conjugated beads and the control beads.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads.
-
Mass Spectrometry: Analyze the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are significantly enriched on the this compound beads compared to the control beads. These are potential off-targets.
Broad-Panel Kinase Screen
Objective: To assess the inhibitory activity of this compound against a wide range of kinases.
Methodology:
-
Compound Submission: Provide a sample of this compound to a commercial vendor that offers kinase screening services.
-
Assay Format: The vendor will typically perform radiometric or fluorescence-based assays to measure the activity of a large panel of kinases in the presence of a fixed concentration of this compound (e.g., 1 or 10 µM).[11][12][13][14]
-
Data Analysis: The results will be provided as a percentage of inhibition for each kinase.
-
Follow-up: For any significant "hits" (kinases that are strongly inhibited), it is important to perform follow-up dose-response experiments to determine the IC50 value and assess the potential for off-target effects at the concentrations used in cellular experiments.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound as an AUTOTAC.
Caption: Simplified ERβ signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting and identifying off-target effects.
References
- 1. amsbio.com [amsbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The AUTOTAC chemical biology platform for targeted protein degradation via the autophagy-lysosome system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted protein degradation via the autophagy-lysosome system: AUTOTAC (AUTOphagy-TArgeting Chimera) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] The AUTOTAC chemical biology platform for targeted protein degradation via the autophagy-lysosome system | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. PHTPP | Estrogen and Related Receptors | Tocris Bioscience [tocris.com]
- 8. PHTPP | Estrogen -β receptor Antagonist | Hello Bio [hellobio.com]
- 9. Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Kinase Selectivity Profiling Systems—General Panel [promega.jp]
- 14. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Autophagy Flux Assays with PHTPP-1304 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PHTPP-1304 in autophagy flux assays. The information is tailored for researchers, scientists, and drug development professionals to help navigate the complexities of interpreting autophagy assays when using this specific compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect autophagy?
A1: this compound is a chimeric autophagy-targeting compound (AUTOTAC) designed to induce the degradation of the estrogen receptor ERβ. It is based on the parent compound PHTPP, a selective ERβ antagonist. A key feature of this compound is that it induces the self-oligomerization of p62/SQSTM1, a crucial autophagy receptor protein. This targeted protein degradation and induction of p62 oligomerization both influence autophagic flux.[1]
Q2: I'm observing a significant increase in p62 levels after this compound treatment. Does this indicate a blockage in autophagic flux?
A2: Not necessarily. While p62 is degraded by autophagy and its accumulation can indicate a blockage in autophagic flux, this compound's mechanism of action directly causes p62 to form oligomers. This can lead to an accumulation of p62 puncta and higher total p62 levels, independent of the actual rate of autophagic degradation. Therefore, relying solely on p62 levels to determine autophagic flux in the presence of this compound can be misleading. It is crucial to use additional, more reliable methods to measure flux.
Q3: What is the recommended method for measuring autophagic flux when using this compound?
A3: The most reliable method for measuring autophagic flux in the context of this compound treatment is the LC3 turnover assay . This assay measures the amount of LC3-II that is delivered to and degraded in lysosomes over a period of time. This is achieved by comparing LC3-II levels in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine). A greater accumulation of LC3-II in the presence of the inhibitor indicates a higher rate of autophagic flux.[2][3][4]
Q4: Can I still use p62 as a marker for autophagy in my experiments with this compound?
A4: While p62 is a valuable marker in autophagy research, its use as a primary indicator of autophagic flux is not recommended when using this compound due to the compound's direct effect on p62 oligomerization.[5] However, you can still monitor p62 levels, but the data should be interpreted with caution and always in conjunction with an LC3 turnover assay. For instance, a decrease in p62 levels in the presence of this compound and a lysosomal inhibitor (compared to the inhibitor alone) might still suggest some level of p62 degradation via autophagy, but this is complex to dissect.
Q5: Does this compound have any known off-target effects that could influence my autophagy assay?
A5: The parent compound, PHTPP, is a selective ERβ antagonist. While this compound is designed to target ERβ for degradation, potential off-target effects of the PHTPP moiety on other cellular processes cannot be entirely ruled out and should be considered when interpreting results.
Q6: How might this compound interact with the mTOR/ULK1 signaling pathway?
A6: The mTORC1 pathway is a major negative regulator of autophagy. When mTORC1 is active, it phosphorylates and inhibits ULK1, a key kinase that initiates autophagy. Conversely, ULK1 can also negatively regulate mTORC1 signaling, forming a feedback loop.[6][7][8][9] While direct studies on this compound's effect on this pathway are limited, compounds that modulate autophagy can indirectly affect mTOR/ULK1 signaling. It is advisable to monitor the phosphorylation status of key proteins in this pathway (e.g., p-ULK1, p-S6K) to understand the broader cellular response to this compound treatment.
Troubleshooting Guide
This guide addresses specific issues you might encounter when performing autophagy flux assays with this compound.
| Problem | Potential Cause | Recommended Solution |
| Increased p62 levels, but unclear effect on autophagic flux. | This compound directly induces p62 self-oligomerization, leading to its accumulation independent of autophagic flux. | Prioritize the LC3 turnover assay. Compare LC3-II levels in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine). This will provide a more accurate measure of autophagic flux.[2][3][4] |
| High variability in LC3-II levels between experiments. | - Inconsistent lysosomal inhibitor concentration or incubation time.- Differences in cell confluence or passage number.- Variability in this compound treatment duration. | - Optimize inhibitor concentration and incubation time. Perform a dose-response and time-course experiment for the lysosomal inhibitor in your specific cell line.- Standardize cell culture conditions. Ensure consistent cell density and passage number for all experiments.- Establish a consistent treatment timeline for this compound and the lysosomal inhibitor. |
| No significant difference in LC3-II levels with and without the lysosomal inhibitor after this compound treatment. | - this compound may be inhibiting autophagy at a very early stage, preventing autophagosome formation.- The concentration of the lysosomal inhibitor may be too low to effectively block degradation. | - Investigate earlier autophagy steps. Examine the localization and levels of early autophagy markers like ULK1 or WIPI1.- Confirm inhibitor efficacy. Use a known autophagy inducer (e.g., starvation or rapamycin) as a positive control to ensure your lysosomal inhibitor is working effectively. |
| Increased LC3 puncta observed by immunofluorescence, but Western blot for LC3-II is inconclusive. | - Overexpression of fluorescently-tagged LC3 can lead to aggregate formation that is not indicative of autophagosomes.- Subjectivity in manual puncta counting. | - Use stable cell lines with low expression of tagged LC3. - Quantify puncta using automated image analysis software to ensure objectivity.- Always complement immunofluorescence data with a robust biochemical method like the LC3 turnover assay by Western blot.[10] |
Experimental Protocols
LC3 Turnover Assay by Western Blot
This protocol is the recommended method for quantifying autophagic flux when treating cells with this compound.
Materials:
-
Cells of interest
-
This compound
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (12-15% for good LC3-I/II separation)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, and a loading control (e.g., Mouse anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells to achieve 60-70% confluency on the day of the experiment.
-
Treatment:
-
Divide cells into four groups:
-
Vehicle control
-
Vehicle control + Lysosomal inhibitor
-
This compound
-
This compound + Lysosomal inhibitor
-
-
Treat with this compound for the desired duration.
-
For the last 2-4 hours of the this compound treatment, add the lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 20-50 µM Chloroquine - concentration and time should be optimized for your cell line).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Scrape cells and collect lysates.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Develop the blot using an ECL substrate and image.
-
-
Data Analysis:
-
Quantify the band intensities for LC3-II and the loading control using densitometry software.
-
Normalize the LC3-II signal to the loading control.
-
Autophagic flux is determined by subtracting the normalized LC3-II level in the absence of the lysosomal inhibitor from the LC3-II level in the presence of the inhibitor. Compare the flux between control and this compound treated samples.
-
Immunofluorescence for LC3 Puncta
This method provides a qualitative visualization of autophagosomes and should be used to support findings from the LC3 turnover assay.
Materials:
-
Cells grown on coverslips
-
This compound
-
Lysosomal inhibitor
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-LC3B
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit)
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound +/- lysosomal inhibitor as described for the Western blot protocol.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA for 1 hour.
-
Antibody Staining:
-
Incubate with primary anti-LC3B antibody in blocking solution overnight at 4°C.
-
Wash with PBS.
-
Incubate with fluorescently-labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
-
Mounting: Wash with PBS and mount coverslips onto microscope slides.
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of LC3 puncta per cell using image analysis software. Compare the number of puncta across the different treatment groups.
-
Visualizations
Caption: The mTOR/ULK1 signaling pathway and the process of autophagy.
Caption: Workflow for the LC3 turnover assay to measure autophagic flux.
Caption: Troubleshooting logic for interpreting increased p62 levels.
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. Untangling Autophagy Measurements: All Fluxed Up - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autophagic Flux: Is p62 a Good Indicator of Autophagy Degradation? | Bio-Techne [bio-techne.com]
- 6. ULK1 inhibits mTORC1 signaling, promotes multisite Raptor phosphorylation and hinders substrate binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ULK1 inhibits the kinase activity of mTORC1 and cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ULK1 inhibits the kinase activity of mTORC1 and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of AMPK-mTOR-Ulk1/2 in the Regulation of Autophagy: Cross Talk, Shortcuts, and Feedbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modified LC3 Dot Quantification Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Confirming PHTPP-1304-Induced Autophagy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to confirm the induction of autophagy by PHTPP-1304.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce autophagy?
A1: this compound is a novel chimeric molecule known as an AUTOTAC (Autophagy-Targeting Chimera). It is designed to induce the degradation of the Estrogen Receptor β (ERβ) by hijacking the cellular autophagy pathway. This compound consists of a ligand that binds to ERβ (derived from the ERβ antagonist PHTPP) and a ligand that binds to the autophagy receptor p62/SQSTM1. This dual binding brings ERβ into proximity with p62, triggering p62 self-oligomerization and the subsequent engulfment of the p62-ERβ complex by autophagosomes, leading to its degradation in lysosomes. This targeted degradation of a specific protein through the autophagy machinery effectively induces the autophagic process.[1][2][3][4][5]
Q2: What is the difference between PHTPP and this compound in the context of autophagy?
A2: It is crucial to distinguish between PHTPP and this compound. PHTPP is a selective ERβ antagonist and has been reported to inhibit autophagic flux. In contrast, this compound is a bifunctional molecule specifically engineered to induce autophagy by targeting ERβ for degradation. The PHTPP component of this compound serves only to bind to ERβ, not to inhibit autophagy.
Q3: What are the primary methods to confirm that this compound is inducing autophagy in my cells?
A3: The most common and reliable methods to confirm autophagy induction include:
-
Western Blotting: To detect changes in the levels of key autophagy-related proteins, namely the conversion of LC3-I to LC3-II and the degradation of p62/SQSTM1.
-
Fluorescence Microscopy: To visualize the formation of autophagosomes, typically by observing the punctate localization of fluorescently tagged LC3.
-
Autophagic Flux Assays: To ensure that the observed increase in autophagosomes is due to their increased formation rather than a blockage of their degradation. This is typically done using lysosomal inhibitors like Bafilomycin A1.
Q4: Can this compound affect other signaling pathways?
A4: By promoting the degradation of ERβ, this compound can indirectly affect downstream signaling pathways regulated by ERβ. For instance, in estrogen-stimulated LNCaP cells, this compound has been shown to have a stronger inhibitory effect on ERβ downstream signaling, including the phosphorylation of ERK and Akt, compared to PHTPP alone.[6] While a direct, off-target effect on the mTOR pathway has not been extensively documented for this compound, it is a key regulator of autophagy and its status can be monitored as a complementary readout.
Troubleshooting Guides
Western Blotting for LC3 and p62
Issue: No visible LC3-II band or weak signal.
-
Possible Cause: Insufficient induction of autophagy.
-
Solution: Optimize the concentration and incubation time of this compound. Perform a dose-response and time-course experiment.
-
-
Possible Cause: Low protein load.
-
Solution: Increase the amount of protein loaded onto the gel (typically 20-40 µg).
-
-
Possible Cause: Poor antibody quality or incorrect dilution.
-
Solution: Use a well-validated anti-LC3 antibody and optimize the antibody dilution.
-
-
Possible Cause: Inefficient protein transfer.
-
Solution: Use a PVDF membrane (0.2 µm) for better retention of small proteins like LC3-II. Ensure proper transfer conditions (e.g., wet transfer at 100V for 60 minutes).
-
-
Possible Cause: LC3-II is rapidly degraded.
-
Solution: Treat cells with a lysosomal inhibitor (e.g., Bafilomycin A1 at 100 nM for the last 2-4 hours of this compound treatment) to allow for LC3-II accumulation.
-
Issue: High background on the Western blot.
-
Possible Cause: Insufficient blocking.
-
Solution: Block the membrane for at least 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST.
-
-
Possible Cause: Antibody concentration is too high.
-
Solution: Reduce the concentration of the primary and/or secondary antibody.
-
-
Possible Cause: Inadequate washing.
-
Solution: Increase the number and duration of washes with TBST after antibody incubations.
-
Issue: Inconsistent p62 levels.
-
Possible Cause: p62 levels can be regulated by other cellular processes.
-
Solution: Always correlate p62 levels with LC3-II conversion and autophagic flux measurements for a conclusive interpretation. A decrease in p62 should correspond with an increase in autophagic flux.
-
-
Possible Cause: Lysis buffer composition.
-
Solution: Use a strong lysis buffer (e.g., RIPA buffer) to ensure complete protein extraction.
-
Fluorescence Microscopy of GFP-LC3 Puncta
Issue: No or few GFP-LC3 puncta observed after treatment.
-
Possible Cause: Low transfection efficiency or weak expression of GFP-LC3.
-
Solution: Optimize transfection conditions or use a stable GFP-LC3 cell line.
-
-
Possible Cause: Insufficient autophagy induction.
-
Solution: Increase the concentration or duration of this compound treatment. Include a positive control for autophagy induction (e.g., starvation or rapamycin (B549165) treatment).
-
-
Possible Cause: Puncta are too dim to be detected.
-
Solution: Use a high-quality fluorescence microscope with appropriate filters and a sensitive camera. Optimize image acquisition settings.
-
Issue: GFP-LC3 puncta are present in control cells.
-
Possible Cause: Basal level of autophagy.
-
Solution: This is normal. Quantify the number of puncta per cell and compare the treated group to the control group. A significant increase should be observed with this compound treatment.
-
-
Possible Cause: Cell stress due to culture conditions or transfection.
-
Solution: Ensure optimal cell culture conditions. Allow cells to recover adequately after transfection before starting the experiment.
-
Issue: Difficulty in distinguishing true puncta from aggregates.
-
Possible Cause: Overexpression of GFP-LC3 can lead to the formation of protein aggregates.
-
Solution: Use a stable cell line with moderate GFP-LC3 expression. Co-stain with an antibody against p62; true autophagosomes should show colocalization.
-
Experimental Protocols
Protocol 1: Western Blotting for LC3 and p62
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to reach 70-80% confluency at the time of treatment.
-
Treat cells with the desired concentrations of this compound for the indicated times. Include a vehicle control (e.g., DMSO).
-
For autophagic flux assessment, add Bafilomycin A1 (100 nM) to a subset of wells for the final 2-4 hours of the this compound treatment.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-40 µg of protein per lane on a 12-15% SDS-polyacrylamide gel.
-
Transfer proteins to a 0.2 µm PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour.
-
Incubate with primary antibodies against LC3B (1:1000) and p62 (1:1000) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Normalize protein levels to a loading control (e.g., β-actin or GAPDH).
-
Protocol 2: Fluorescence Microscopy for GFP-LC3 Puncta
-
Cell Seeding and Transfection:
-
Seed cells on glass coverslips in a 24-well plate.
-
Transfect cells with a GFP-LC3 expression vector or use a stable GFP-LC3 cell line.
-
-
Treatment:
-
Treat cells with this compound at the desired concentrations and for the appropriate duration. Include a vehicle control and a positive control (e.g., starvation by incubating in EBSS for 2-4 hours).
-
-
Cell Fixation and Staining:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Wash with PBS.
-
(Optional) Permeabilize with 0.1% Triton X-100 for 10 minutes for antibody co-staining.
-
Mount coverslips on slides with a mounting medium containing DAPI to stain the nuclei.
-
-
Image Acquisition and Analysis:
-
Visualize cells using a fluorescence or confocal microscope.
-
Capture images from multiple random fields for each condition.
-
Quantify the number of GFP-LC3 puncta per cell. A cell with >5-10 distinct puncta is often considered positive for autophagy induction.
-
Data Presentation
Table 1: Quantitative Analysis of Autophagy Markers by Western Blot
| Treatment Group | This compound Conc. | Duration (h) | LC3-II / Actin Ratio (Fold Change vs. Control) | p62 / Actin Ratio (Fold Change vs. Control) |
| Control (Vehicle) | - | 24 | 1.0 | 1.0 |
| This compound | 100 nM | 24 | Data to be populated from experimental results | Data to be populated from experimental results |
| This compound | 500 nM | 24 | Data to be populated from experimental results | Data to be populated from experimental results |
| Bafilomycin A1 | 100 nM | 4 | Data to be populated from experimental results | Data to be populated from experimental results |
| This compound + Baf A1 | 100 nM + 100 nM | 24 (Baf A1 for last 4h) | Data to be populated from experimental results | Data to be populated from experimental results |
| This compound + Baf A1 | 500 nM + 100 nM | 24 (Baf A1 for last 4h) | Data to be populated from experimental results | Data to be populated from experimental results |
Table 2: Quantification of GFP-LC3 Puncta by Fluorescence Microscopy
| Treatment Group | This compound Conc. | Duration (h) | Average No. of GFP-LC3 Puncta per Cell | Percentage of Cells with >10 Puncta |
| Control (Vehicle) | - | 24 | Data to be populated from experimental results | Data to be populated from experimental results |
| This compound | 100 nM | 24 | Data to be populated from experimental results | Data to be populated from experimental results |
| This compound | 500 nM | 24 | Data to be populated from experimental results | Data to be populated from experimental results |
| Starvation (Positive Control) | - | 4 | Data to be populated from experimental results | Data to be populated from experimental results |
Visualizations
Caption: Mechanism of this compound-induced autophagy.
Caption: Experimental workflow to confirm autophagy.
References
- 1. The AUTOTAC chemical biology platform for targeted protein degradation via the autophagy-lysosome system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted Degradation Technologies Utilizing Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted protein degradation via the autophagy-lysosome system: AUTOTAC (AUTOphagy-TArgeting Chimera) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted protein degradation via the autophagy-lysosome system: AUTOTAC (AUTOphagy-TArgeting Chimera) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] The AUTOTAC chemical biology platform for targeted protein degradation via the autophagy-lysosome system | Semantic Scholar [semanticscholar.org]
- 6. In vivo autophagy quantification: Measuring LC3 and P62 puncta in 3D image system from zebrafish larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PHTPP-1304 Stability in Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the degradation and half-life of PHTPP-1304 in cell culture experiments. As specific stability data for this compound is not extensively published, this guide offers detailed protocols and troubleshooting advice to determine its stability in your experimental system.
Frequently Asked Questions (FAQs)
Q1: Why is it important to determine the stability of this compound in my cell culture experiments?
A: Understanding the stability of this compound is critical for accurate interpretation of experimental results. If the compound degrades over the course of your experiment, its effective concentration will decrease, potentially leading to an underestimation of its potency and efficacy in degrading its target, Estrogen Receptor β (ERβ). Stability studies are essential for establishing a reliable concentration-response relationship.
Q2: What are the primary factors that could affect the stability of this compound in cell culture?
A: Several factors can influence the stability of a small molecule like this compound in cell culture media:
-
pH: The pH of the culture medium (typically 7.2-7.4) can promote hydrolysis or other pH-dependent degradation.[1]
-
Temperature: Standard cell culture incubation temperatures of 37°C can accelerate the rate of chemical degradation.[1]
-
Media Components: Components within the culture medium, such as certain amino acids, vitamins, or metal ions, can react with and degrade the compound.[1]
-
Enzymatic Degradation: If the media is supplemented with serum, enzymes such as esterases and proteases can metabolize the compound. Furthermore, the cells themselves can metabolize this compound.[1][2]
-
Light Exposure: Some compounds are light-sensitive and can undergo photodegradation.[1]
Q3: My this compound seems to be precipitating in the cell culture medium. What can I do?
A: Precipitation is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Check Final Concentration: You may be exceeding the solubility limit of this compound in your media. Consider using a lower final concentration.
-
Optimize Dilution: Instead of adding a concentrated DMSO stock directly to a large volume of media, perform a serial dilution in pre-warmed (37°C) media. Adding the stock solution dropwise while gently vortexing can also improve solubility.[1]
-
Use Pre-warmed Media: Adding the compound to cold media can decrease its solubility.[1]
Q4: How do I differentiate between chemical degradation in the medium and metabolism by the cells?
A: To distinguish between these two processes, you should run parallel stability experiments. One experiment should assess the stability of this compound in the complete cell culture medium without cells, and the other in the presence of your cells. A significantly faster disappearance of the compound in the presence of cells suggests cellular metabolism.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in stability measurements between replicates. | Inconsistent sample handling and processing. Incomplete solubilization of this compound. Issues with the analytical method (e.g., LC-MS/MS). | Ensure precise and consistent timing for sample collection and processing. Visually inspect stock solutions for precipitate; gently warm and vortex to redissolve if necessary. Validate your analytical method for linearity, precision, and accuracy. |
| Rapid loss of this compound in cell-free medium. | Inherent chemical instability in aqueous solution at 37°C. Interaction with media components (e.g., reaction with amino acids). | Perform a stability check in a simpler buffer system (e.g., PBS) at 37°C to assess inherent aqueous stability. Test stability in media with and without serum to see if serum proteins have a stabilizing or destabilizing effect. |
| This compound is stable in medium but activity decreases over time in cell-based assays. | Cellular metabolism of the compound. Adsorption to plasticware. | Perform a time-course experiment in the presence of cells and analyze for metabolites. Use low-protein-binding plates and pipette tips. Include a control without cells to assess non-specific binding to the plasticware. |
Quantitative Data Presentation
The following table is a template illustrating how to present this compound stability data obtained from a cell culture experiment.
| Time Point (Hours) | This compound Concentration (µM) (Mean ± SD, n=3) | Percent Remaining (%) | Calculated Half-life (t½) (Hours) |
| 0 | 10.00 ± 0.25 | 100 | - |
| 2 | 9.52 ± 0.31 | 95.2 | - |
| 4 | 8.98 ± 0.28 | 89.8 | - |
| 8 | 7.85 ± 0.45 | 78.5 | - |
| 12 | 6.91 ± 0.39 | 69.1 | - |
| 24 | 4.76 ± 0.52 | 47.6 | ~22.5 |
| 48 | 2.25 ± 0.33 | 22.5 | - |
Note: Data is for illustrative purposes only and will vary based on experimental conditions.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture
This protocol provides a general procedure for determining the stability of this compound in cell culture media using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Cell culture medium (e.g., DMEM, RPMI-1640), with and without serum
-
Phosphate-buffered saline (PBS)
-
Sterile, low-protein-binding microcentrifuge tubes or multi-well plates
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol, HPLC grade
-
Validated LC-MS/MS method for this compound quantification
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Ensure complete dissolution.
-
Spike the Media: Pre-warm the cell culture medium to 37°C. Dilute the this compound stock solution into the medium to the desired final concentration (e.g., 10 µM). The final DMSO concentration should be kept low (typically ≤ 0.1%).[1]
-
Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the this compound-containing medium. This will serve as your T=0 time point.[1]
-
Incubation: Dispense the remaining spiked media into sterile tubes or wells and place them in a 37°C, 5% CO₂ incubator for the duration of the experiment.
-
Sample Collection: At designated time points (e.g., 2, 4, 8, 12, 24, 48 hours), collect aliquots from the incubated samples.
-
Sample Quenching and Protein Precipitation: To stop any potential degradation and prepare the sample for analysis, add a threefold excess of a cold organic solvent like acetonitrile or methanol. This will precipitate proteins.[1]
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins. Transfer the supernatant to a clean tube or well for analysis.[1]
-
LC-MS/MS Analysis: Analyze the concentration of the parent this compound in the processed samples using a validated LC-MS/MS method.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration. The half-life (t½) can be calculated from the degradation rate constant assuming first-order kinetics.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: this compound mechanism of action for ERβ degradation.
References
PHTPP-1304 Technical Support Center: Addressing Cytotoxicity in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the cytotoxicity of PHTPP-1304 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a PHTPP-based Autophagy-Targeting Chimera (AUTOTAC).[1][2][3] It functions by inducing the degradation of the estrogen receptor ERβ through the autophagy pathway, as opposed to the ubiquitination pathway.[1] This process is initiated by the this compound-induced self-oligomerization of p62, a key autophagy receptor protein.[1][2][3]
Q2: At what concentrations does this compound induce ERβ degradation and exhibit cytotoxicity?
The effective concentrations for ERβ degradation (DC50) and the concentrations at which cytotoxicity (IC50) is observed can vary between cell lines.
Table 1: this compound Degradation and Cytotoxicity Data
| Parameter | Cell Line | Concentration | Reference |
| DC50 | HEK293T | ≈ 2 nM | [1][2][3] |
| DC50 | ACHN Renal Carcinoma | < 100 nM | [1] |
| DC50 | MCF-7 Breast Cancer | < 100 nM | [1] |
| IC50 | ACHN Renal Carcinoma | 3.3 µM | [1] |
Q3: What are the downstream signaling effects of this compound treatment?
This compound has been shown to inhibit the downstream signaling of ERβ. In estrogen (E2)-stimulated LNCaP cells, treatment with 0.5 µM this compound for 24 hours resulted in a more potent inhibitory effect on the levels of EGFR, p-ERK/ERK, and p-Akt/Akt compared to its parent compound, PHTPP.[1]
Troubleshooting Guide
Q4: I am observing higher-than-expected cytotoxicity in my experiments with this compound. What could be the cause?
Several factors could contribute to unexpected cytotoxicity. Consider the following troubleshooting steps:
-
Concentration and Exposure Time: High concentrations and prolonged exposure to this compound can lead to increased cytotoxicity. It is recommended to perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line and experimental goals.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. The IC50 value of 3.3 µM was determined in ACHN cells; your cell line may be more or less sensitive.[1]
-
Compound Solubility and Stability: Ensure that this compound is fully dissolved and stable in your culture medium. Poor solubility can lead to the formation of precipitates that may be toxic to cells. Stock solutions are typically prepared in DMSO and should be stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[1] Avoid repeated freeze-thaw cycles.[1]
-
Off-Target Effects: While this compound is designed to target ERβ, off-target effects at higher concentrations cannot be entirely ruled out and may contribute to cytotoxicity.
Q5: How can I mitigate the cytotoxicity of this compound while still achieving effective ERβ degradation?
To minimize cytotoxicity while maintaining efficacy, consider the following strategies:
-
Optimize Concentration: Use the lowest effective concentration that achieves the desired level of ERβ degradation. Based on the available data, a concentration below the IC50 of 3.3 µM, and closer to the DC50 range (<100 nM), should be a good starting point for many cell lines.[1]
-
Reduce Exposure Time: Limit the duration of treatment to the minimum time required to observe ERβ degradation.
-
Use a Recovery Period: After treatment with this compound, you can replace the medium with fresh medium lacking the compound to allow the cells to recover.
-
Monitor Cell Viability: Routinely assess cell viability using a reliable method, such as the MTT or AlamarBlue™ assay, to ensure that the observed effects are not due to widespread cell death.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol provides a general method for assessing cell viability after treatment with this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Western Blotting for Downstream Signaling
This protocol can be used to analyze the effect of this compound on ERβ downstream signaling proteins.
-
Cell Lysis: After treating cells with this compound, wash them with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against EGFR, p-ERK, ERK, p-Akt, Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for assessing cytotoxicity.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
References
AUTOTAC Experiments: Technical Support & Troubleshooting Guide
Welcome to the technical support center for AUTOTAC (AUTOphagy-TArgeting Chimera) experiments. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and ensure the successful execution of AUTOTAC-based studies. Here you will find troubleshooting FAQs, detailed experimental protocols, and key data interpretation guides.
Understanding the AUTOTAC Mechanism
AUTOTACs are bifunctional molecules designed to hijack the cell's natural autophagy pathway to selectively degrade target proteins. They consist of a ligand that binds the protein of interest (POI) and another ligand that binds to the autophagy receptor p62/SQSTM1. This induced proximity triggers the self-oligomerization of p62, sequestering the target protein and marking it for degradation by the lysosome.[1][2][3] This mechanism is distinct from other degraders like PROTACs, which utilize the ubiquitin-proteasome system.[4]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during AUTOTAC experiments in a direct question-and-answer format.
Question 1: My AUTOTAC is not causing degradation of the target protein. What are the potential causes and how can I troubleshoot this?
Answer: Lack of degradation is a common but solvable issue. A systematic approach is key to identifying the root cause.
-
Compound Integrity: Ensure your AUTOTAC compound is of high purity, fully solubilized, and has not degraded during storage. Use freshly prepared solutions.
-
Cellular Health & Autophagy Flux: The autophagy pathway must be active for AUTOTACs to function. Confirm that your cells are healthy and not under excessive stress. You can monitor autophagy flux by measuring LC3-II levels in the presence and absence of a lysosomal inhibitor like Bafilomycin A1 or Chloroquine.[5]
-
Target Engagement: The AUTOTAC must be able to enter the cell and bind to its intended target protein. Confirm target engagement using methods like Cellular Thermal Shift Assay (CETSA) or NanoBRET™.
-
p62 Expression and Interaction: The AUTOTAC must bind to p62 to initiate degradation.[2] Confirm that p62 is expressed in your cell line. You can verify the interaction between your target protein and p62 in the presence of the AUTOTAC using co-immunoprecipitation (Co-IP).
-
Dose and Time: Perform a full dose-response curve (e.g., 0.1 nM to 10 µM) and a time-course experiment (e.g., 4, 8, 16, 24 hours) to find the optimal conditions for degradation.
Question 2: My dose-response curve shows a "hook effect" (i.e., degradation is weaker at higher concentrations). Why is this happening?
Answer: The hook effect is a known phenomenon for bifunctional degraders.[6][7] It occurs at very high concentrations when the AUTOTAC molecule is more likely to form separate binary complexes (AUTOTAC-Target and AUTOTAC-p62) rather than the productive ternary complex (Target-AUTOTAC-p62) required for degradation.[7][8] This prevents the effective bridging of the target to the autophagy machinery.
-
Solution: This is not a failure of the compound but an indication that you have exceeded the optimal concentration range. The most important data points are the DC50 (concentration for 50% degradation) and Dmax (maximum degradation). Focus your subsequent experiments on concentrations at or near the Dmax value. A wide dose-response curve is essential to fully characterize this behavior.[8]
Question 3: How do I select the proper negative controls for my experiment?
Answer: Rigorous controls are essential to prove that the observed degradation is due to the specific AUTOTAC-mediated mechanism.
| Control Type | Description | Purpose |
| Vehicle Control | Treatment with the vehicle (e.g., DMSO) at the same final concentration used for the AUTOTAC. | Establishes the baseline level of the target protein.[9] |
| Target Binder Only | The "warhead" portion of the AUTOTAC that binds the target protein, but lacks the p62 ligand. | To distinguish between effects of target degradation versus simple target inhibition or binding.[10] |
| p62 Ligand Only | The autophagy-targeting ligand portion of the AUTOTAC, but lacks the target-binding warhead. | To assess any effects of p62 engagement that are independent of target degradation.[10][11] |
| Inactive Epimer/Stereoisomer | A structurally near-identical version of the AUTOTAC with a modification that abrogates binding to either the target or p62. | The most stringent control to demonstrate that the specific stereochemistry is required for activity.[12] |
| Autophagy Inhibitor | Co-treatment of the AUTOTAC with a known autophagy inhibitor (e.g., Bafilomycin A1, Chloroquine). | To confirm that the degradation is dependent on the autophagy-lysosome pathway. Degradation should be "rescued" or blocked.[5][13] |
Question 4: I'm observing high levels of cytotoxicity. Is this due to the AUTOTAC?
Answer: Cytotoxicity can arise from several factors. It's important to determine if it's an on-target or off-target effect.
-
On-Target Toxicity: Degradation of the target protein itself may lead to cell death if the protein is essential for survival. This is the intended therapeutic effect in some contexts (e.g., oncology).
-
Off-Target Toxicity: The AUTOTAC could be degrading other essential proteins.[14][15] Performing proteomics studies can help identify off-target substrates.
-
Compound-Specific Toxicity: The chemical structure of the AUTOTAC itself might have intrinsic toxicity independent of its degradation activity.
-
Troubleshooting: Run a cytotoxicity assay (see Protocol 3 below) comparing your active AUTOTAC with the "target binder only" and "inactive epimer" controls. If the inactive controls are not toxic, the cytotoxicity is likely linked to the degradation of the target protein.
Key Experimental Protocols
Below are detailed methodologies for essential experiments in an AUTOTAC workflow.
Protocol 1: Western Blotting for Protein Degradation Assessment
This protocol is used to quantify the amount of target protein remaining after AUTOTAC treatment.[16]
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of your AUTOTAC, negative controls, and vehicle for the desired duration (e.g., 24 hours).
-
Cell Lysis:
-
Place plates on ice and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[16][17]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Transfer the supernatant to a new tube.[16]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[16]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[16]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against your target protein overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST.
-
-
Detection: Apply an ECL substrate and capture the chemiluminescent signal. Re-probe the membrane with an antibody for a loading control (e.g., GAPDH, β-Actin) to ensure equal protein loading.
-
Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the target protein band intensity to the loading control.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Target-p62 Interaction
This protocol can verify that the AUTOTAC induces the formation of a complex between the target protein and p62.
-
Cell Treatment and Lysis: Treat cells as described above. Lyse cells in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100 instead of SDS) with protease inhibitors.
-
Pre-clearing: Add Protein A/G agarose (B213101) beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation:
-
Add a primary antibody against your target protein (or p62) to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for another 2-4 hours at 4°C.[18]
-
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.[18]
-
Elution and Analysis: Elute the protein complexes from the beads by boiling in 1x Laemmli sample buffer. Analyze the eluate by Western blotting, probing for both the target protein and p62.[18] The presence of p62 in the target protein IP (and vice-versa) confirms their interaction.
Protocol 3: MTT Assay for Cell Viability
This colorimetric assay measures cellular metabolic activity, which is an indicator of cell viability and cytotoxicity.[19][20]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of your AUTOTAC and controls for the desired time (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[19][21] Metabolically active cells will convert the yellow MTT to purple formazan (B1609692) crystals.[22][23]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[19][21]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[19]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the results to determine the IC50 (concentration that inhibits 50% of cell growth).
Representative Data Presentation
Organizing your data clearly is crucial for interpretation. Below is an example of how to tabulate dose-response data for an AUTOTAC.
| Concentration (nM) | % Target Protein Remaining (Normalized to Vehicle) | % Cell Viability (MTT Assay) |
| 0 (Vehicle) | 100% | 100% |
| 0.1 | 95% | 98% |
| 1.0 | 75% | 96% |
| 10 | 40% | 92% |
| 100 | 15% (Dmax) | 85% |
| 1000 | 35% (Hook Effect) | 70% |
| 10000 | 60% (Hook Effect) | 55% |
| This table shows hypothetical data for an AUTOTAC demonstrating potent degradation with a Dmax at 100 nM and a subsequent hook effect at higher concentrations, along with corresponding cell viability data. |
References
- 1. Targeted protein degradation via the autophagy-lysosome system: AUTOTAC (AUTOphagy-TArgeting Chimera) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Degradation Technologies Utilizing Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. News and views: AUTOTACs join the arena for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. marinbio.com [marinbio.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pharmasalmanac.com [pharmasalmanac.com]
- 15. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. Co-Immunoprecipitation Detection of Protein Ubiquitination | MtoZ Biolabs [mtoz-biolabs.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. broadpharm.com [broadpharm.com]
Validation & Comparative
A Comparative Guide to PHTPP-1304 and PHTPP for Estrogen Receptor β (ERβ) Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of PHTPP-1304 and PHTPP, two chemical tools utilized in the study of Estrogen Receptor β (ERβ), a critical target in various physiological and pathological processes. While both compounds target ERβ, they employ distinct mechanisms of action, leading to different biological outcomes. This document outlines their respective pharmacological profiles, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate tool for their specific experimental needs.
Introduction to PHTPP and this compound
PHTPP is a well-established synthetic, non-steroidal antagonist of Estrogen Receptor β (ERβ). It exhibits high selectivity for ERβ over its isoform, Estrogen Receptor α (ERα), making it a valuable tool for dissecting the specific roles of ERβ in cellular signaling.
This compound is a novel chimeric molecule, classified as an AUtoTophagy-TArgeting Chimera (AUTOTAC). It is designed based on the PHTPP scaffold and functions not as a simple antagonist, but as a degrader of ERβ. This compound recruits the cellular autophagy machinery to selectively target and eliminate the ERβ protein.
Quantitative Comparison of this compound and PHTPP
The following table summarizes the key quantitative parameters of this compound and PHTPP, highlighting their distinct pharmacological properties.
| Parameter | This compound | PHTPP | Reference(s) |
| Mechanism of Action | ERβ Degrader (AUTOTAC) | ERβ Antagonist | , |
| Potency | DC50 ≈ 2 nM (in HEK293T cells) | IC50 not explicitly found, but exhibits 36-fold selectivity for ERβ over ERα | |
| Selectivity | Selective for ERβ degradation | 36-fold selective for ERβ over ERα | |
| Downstream Signaling | More potent inhibitor of ERβ downstream signaling than PHTPP | Inhibits E2-stimulated ERβ activity |
Mechanism of Action
PHTPP: Competitive Antagonism
PHTPP functions as a classical competitive antagonist. It binds to the ligand-binding domain of ERβ, preventing the binding of the natural ligand, 17β-estradiol (E2). This blockage inhibits the conformational changes in the receptor necessary for its activation and subsequent downstream signaling events.
This compound: Autophagy-Mediated Degradation
This compound operates through a novel mechanism of targeted protein degradation. As an AUTOTAC, it is a bifunctional molecule comprising a PHTPP-based ligand that binds to ERβ and a second moiety that recruits the p62/SQSTM1 autophagy receptor. This binding induces the self-oligomerization of p62, which in turn initiates the formation of an autophagosome around the ERβ protein. The autophagosome then fuses with a lysosome, leading to the degradation of the enclosed ERβ.
Signaling Pathway and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Estrogen Receptor β (ERβ) Signaling Pathway
Caption: ERβ signaling and points of intervention by PHTPP and this compound.
Experimental Workflow: Comparing PHTPP and this compound
Caption: Workflow for comparing the effects of PHTPP and this compound on ERβ.
Experimental Protocols
Western Blot for ERβ Degradation
This protocol is designed to assess the ability of this compound to induce the degradation of ERβ in comparison to the antagonistic effect of PHTPP.
a. Cell Culture and Treatment:
-
Plate ERβ-expressing cells (e.g., HEK293T, MCF-7) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound, PHTPP, or vehicle (DMSO) for the desired time points (e.g., 6, 12, 24 hours).
b. Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
d. SDS-PAGE and Transfer:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Denature the samples by boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
e. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERβ overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
f. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Autophagy Flux Assay (LC3-II Accumulation)
This assay measures the induction of autophagy by this compound by monitoring the conversion
A Comparative Guide to ERβ Antagonists: PHTPP, Fulvestrant, Raloxifene, and the Novel ERβ Degrader PHTPP-1304
For Researchers, Scientists, and Drug Development Professionals
The estrogen receptor beta (ERβ) has emerged as a critical therapeutic target in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Unlike its counterpart, ERα, which is a well-established driver of proliferation in certain cancers, ERβ often exhibits opposing, anti-proliferative, and pro-apoptotic functions. This distinction has spurred the development of selective ERβ modulators. This guide provides an objective comparison of the selective ERβ antagonist PHTPP with other common estrogen receptor modulators like Fulvestrant and Raloxifene (B1678788). Furthermore, it introduces PHTPP-1304, a novel molecule that leverages the PHTPP ligand to achieve targeted degradation of the ERβ protein through an innovative mechanism.
Distinguishing Antagonism from Degradation
It is crucial to differentiate between traditional antagonists and targeted protein degraders.
-
ERβ Antagonists , such as PHTPP, are molecules that bind to the estrogen receptor β, blocking its activation by endogenous estrogens like 17β-estradiol. They function by competitive inhibition, preventing the receptor from adopting an active conformation and initiating downstream signaling.
-
This compound is not a direct antagonist but a novel chemical tool known as an AUTOTAC (AUTOphagy-TArgeting Chimera).[1][2] It is a bifunctional molecule composed of the ERβ-binding ligand PHTPP linked to an autophagy-targeting moiety.[2] Instead of merely blocking the receptor, this compound hijacks the cellular autophagy machinery to induce the complete degradation of the ERβ protein.[2][3] This approach offers a distinct and potentially more potent and durable method of silencing ERβ activity compared to simple blockade.
Quantitative Performance Comparison
The efficacy and utility of ER modulators are defined by their potency (how much of the drug is needed) and selectivity (how well it distinguishes between ER subtypes). The following table summarizes key quantitative data for PHTPP and other widely used ER modulators.
| Compound | Primary Mechanism | Target Selectivity | Potency |
| PHTPP | Selective ERβ Antagonist | 36-fold selective for ERβ over ERα[4][5][6] | Full antagonism at ERβ demonstrated at 10⁻⁶ M[4] |
| Fulvestrant (ICI 182,780) | Pure ER Antagonist / SERD | High affinity for both ERα and ERβ | IC50 = 9.4 nM (ER, cell-free)[7][8]; IC50 = 0.5 nM (ERβ transcriptional activity)[7] |
| Raloxifene | Selective Estrogen Receptor Modulator (SERM) | Binds to both ERα and ERβ | Tissue-specific agonist/antagonist activity[9][10] |
| This compound | ERβ Degrader (AUTOTAC) | ERβ-specific (via PHTPP ligand) | DC50 ≈ 2 nM (in HEK293T cells)[1][2] |
| MPP | Selective ERα Antagonist | >200-fold selective for ERα over ERβ[11][12] | Ki = 2.7 nM (ERα)[11][13] |
-
IC50: The concentration of an inhibitor where the response (or binding) is reduced by half.
-
DC50: The concentration required to induce 50% degradation of the target protein.
-
Ki: The inhibition constant for a substance, indicating its binding affinity.
-
SERD: Selective Estrogen Receptor Degrader.
-
MPP is included as a reference for a highly selective ERα antagonist, often used in parallel with ERβ antagonists to dissect the specific roles of each receptor subtype.[14][15][16]
Mechanisms of Action and Signaling Pathways
Understanding the molecular mechanisms is key to selecting the appropriate tool for research.
PHTPP: Competitive Antagonism of ERβ
PHTPP functions as a classic competitive antagonist. It binds to the ligand-binding domain (LBD) of ERβ, preventing the natural ligand, 17β-estradiol (E2), from binding and activating the receptor. This blockade prevents the conformational changes required for the recruitment of co-activator proteins and subsequent transcription of estrogen-responsive genes.
Caption: Competitive antagonism of ERβ by PHTPP.
This compound: Targeted Degradation via Autophagy
This compound represents a paradigm shift. One end of the molecule (the PHTPP "warhead") binds to ERβ. The other end binds to the p62/SQSTM1 autophagy receptor, inducing its oligomerization.[2] This action effectively tags the ERβ protein for engulfment by an autophagosome, which then fuses with a lysosome, leading to the complete degradation of the receptor.
Caption: ERβ degradation pathway induced by this compound.
Downstream Signaling: The PI3K/Akt Pathway
Estrogen receptors can influence numerous signaling cascades. The PI3K/Akt pathway, crucial for cell survival and proliferation, is one such pathway modulated by ERs.[17] In some contexts, ERβ activation can suppress this pathway. Therefore, antagonizing ERβ might lead to its disinhibition, a critical consideration in experimental design.
Caption: ERβ-mediated inhibition of the PI3K/Akt pathway.
Experimental Protocols & Workflow
Reproducible and robust data are the foundation of scientific discovery. Below are detailed methodologies for key experiments used to characterize ERβ antagonists.
General Experimental Workflow
A typical workflow for characterizing a novel ERβ antagonist involves sequential assays to determine binding, functional activity, and cellular effects.
Caption: Workflow for characterizing ERβ antagonists.
Protocol 1: Competitive Radioligand Binding Assay
This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to the ER, allowing for the determination of binding affinity (Ki).[18][19]
-
Preparation of Receptor Source: Prepare cytosol containing estrogen receptors from a suitable source, such as rat uterine tissue or cells engineered to express human ERβ.[18] Determine the protein concentration of the cytosol preparation.
-
Incubation: In assay tubes, combine the receptor preparation with a fixed, low concentration (e.g., 0.5-1.0 nM) of a high-affinity radioligand (e.g., [³H]-17β-estradiol).[18]
-
Competition: Add increasing concentrations of the unlabeled test compound (e.g., PHTPP) to the tubes. Include controls for total binding (radioligand + receptor, no competitor) and non-specific binding (radioligand + receptor + a large excess of unlabeled estradiol).
-
Equilibrium: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Separate the bound from unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the receptor-ligand complexes.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit the curve and determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.[20]
Protocol 2: Luciferase Reporter Gene Assay for Antagonism
This cell-based assay measures the ability of a compound to inhibit the transcriptional activity of ERβ.[21][22]
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or BG-1) in 96-well plates.[23] These cells are engineered to contain two key genetic constructs: one that expresses human ERβ and another that contains a luciferase reporter gene downstream of an Estrogen Response Element (ERE).[24][25]
-
Compound Preparation: Prepare serial dilutions of the antagonist test compound (e.g., PHTPP) in the appropriate cell culture medium.
-
Treatment: Add the antagonist dilutions to the wells.
-
Agonist Challenge: After a brief pre-incubation with the antagonist, add a fixed concentration of an ER agonist (e.g., 17β-estradiol) to all wells (except negative controls). This concentration should be one that elicits a submaximal but strong response (e.g., EC₈₀).[21]
-
Incubation: Incubate the plates for 18-24 hours to allow for receptor activation, gene transcription, and luciferase protein expression.
-
Lysis and Reagent Addition: Lyse the cells and add a luciferase substrate reagent (e.g., luciferin).[23] The luciferase enzyme produced will convert the substrate into a luminescent signal.
-
Signal Detection: Measure the luminescence in each well using a luminometer.
-
Data Analysis: Normalize the data to a vehicle control. Plot the luminescence signal against the log concentration of the antagonist to determine its IC50 for inhibiting the agonist-induced transcriptional activity.
Protocol 3: XTT Cell Proliferation Assay
This colorimetric assay assesses the impact of ERβ modulators on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[15][26][27]
-
Cell Seeding: Seed cells (e.g., SKOV3 ovarian cancer cells) in a 96-well plate at a predetermined optimal density (e.g., 2,500-10,000 cells/well) and allow them to attach overnight.[26][28]
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound (e.g., PHTPP). Include appropriate positive and negative controls.
-
Incubation: Incubate the cells for a desired period (e.g., 48-72 hours) to allow the compound to exert its effect on proliferation.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT reagent with the electron-coupling reagent, as per the manufacturer's instructions.[29]
-
Labeling: Add a specific volume (e.g., 50 µL) of the XTT working solution to each well and incubate for 2-4 hours.[28][30] During this time, metabolically active cells will reduce the yellow XTT tetrazolium salt into a soluble orange formazan (B1609692) product.
-
Absorbance Measurement: Measure the absorbance of the orange formazan product in each well using a microplate reader at a wavelength of approximately 450-490 nm.[26]
-
Data Analysis: After subtracting the background absorbance, calculate the percentage of cell viability/proliferation relative to the vehicle-treated control cells. Plot this percentage against the log concentration of the compound to determine its effect on cell growth.
References
- 1. amsbio.com [amsbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PHTPP - Wikipedia [en.wikipedia.org]
- 6. rndsystems.com [rndsystems.com]
- 7. Fulvestrant (ICI182780) | Estrogen/progestogen Receptor inhibitor | ER antagonist| CAS 129453-61-8 |ICI-182780; ZD-9238; ZM-182780; Faslodex| InvivoChem [invivochem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Transcriptional activities of estrogen receptor alpha and beta in yeast properties of raloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Raloxifene: a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rndsystems.com [rndsystems.com]
- 12. academic.oup.com [academic.oup.com]
- 13. axonmedchem.com [axonmedchem.com]
- 14. Selective oestrogen receptor antagonists inhibit oesophageal cancer cell proliferation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting estrogen receptor subtypes (ERα and ERβ) with selective ER modulators in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Estrogen Signaling in ERα-Negative Breast Cancer: ERβ and GPER [frontiersin.org]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 20. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 21. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 24. indigobiosciences.com [indigobiosciences.com]
- 25. eubopen.org [eubopen.org]
- 26. home.sandiego.edu [home.sandiego.edu]
- 27. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 28. canvaxbiotech.com [canvaxbiotech.com]
- 29. apexbt.com [apexbt.com]
- 30. merckmillipore.com [merckmillipore.com]
A Head-to-Head Comparison of Targeted Protein Degradation: PHTPP-1304 vs. PROTACs
For Immediate Publication
Shanghai, China – December 15, 2025 – In the rapidly evolving field of targeted protein degradation (TPD), two prominent strategies have emerged for the selective elimination of pathogenic proteins: AUTOTACs, exemplified by PHTPP-1304, and PROTACs. This guide provides a comprehensive comparison of these two modalities, offering researchers, scientists, and drug development professionals a detailed overview of their mechanisms, performance, and the experimental protocols used for their evaluation.
Introduction to Targeted Protein Degradation Strategies
Targeted protein degradation is a revolutionary therapeutic approach that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, degraders physically remove the protein from the cell, offering the potential for a more profound and durable therapeutic effect.
This compound , an AUTOphagy-TArgeting Chimera (AUTOTAC) , is a novel degrader that leverages the autophagy-lysosome pathway. It is a bifunctional molecule designed to induce the degradation of the Estrogen Receptor β (ERβ), a target implicated in various cancers.
PROTACs (Proteolysis-Targeting Chimeras) are a more established class of bifunctional molecules that hijack the ubiquitin-proteasome system (UPS). A PROTAC simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.
Mechanism of Action: Two Distinct Cellular Pathways
The fundamental difference between this compound and PROTACs lies in the cellular degradation pathway they engage.
This compound (AUTOTAC) works by binding to the target protein (ERβ) and the autophagy receptor p62. This interaction is designed to trigger the self-oligomerization of p62, promoting the formation of autophagosomes that engulf the target protein. These autophagosomes then fuse with lysosomes, leading to the degradation of their contents, including ERβ.
dot
PROTACs operate through the ubiquitin-proteasome system. A PROTAC molecule consists of a ligand for the protein of interest (POI) and a ligand for an E3 ubiquitin ligase, connected by a linker. The PROTAC brings the POI and the E3 ligase into close proximity, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
dot
Quantitative Performance Comparison
Direct quantitative comparison of this compound and an ERβ-targeting PROTAC is challenging due to the limited availability of published head-to-head data. The following table summarizes the degradation performance of this compound against ERβ and provides data for ERα-targeting PROTACs as a reference for the general efficacy of the PROTAC platform.
| Parameter | This compound (targeting ERβ) | ERα-targeting PROTACs (Illustrative Examples) |
| Target Protein | Estrogen Receptor β (ERβ) | Estrogen Receptor α (ERα) |
| Degradation Pathway | Autophagy-Lysosome | Ubiquitin-Proteasome |
| DC50 | ≈ 2 nM (in HEK293T cells)[1] | < 1 nM to < 5 µM (varies by compound and cell line)[2] |
| Dmax | Not explicitly reported | Often >90% |
| Cell Lines Tested | HEK293T, ACHN renal carcinoma, MCF-7 breast cancer[1] | MCF-7, T47D, VCaP, LNCaP[2] |
Experimental Protocols
Accurate assessment of targeted protein degradation requires robust experimental methodologies. Below are detailed protocols for key experiments used to evaluate both this compound and PROTACs.
Western Blotting for Protein Degradation
This is the most common method to quantify the reduction in target protein levels.
dot
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with a range of concentrations of the degrader (this compound or PROTAC) for a specified time course (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-ERβ) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C. Subsequently, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
Autophagy Flux Assay (for this compound)
This assay measures the rate of autophagic degradation.
Methodology:
-
Cell Treatment: Treat cells with this compound in the presence or absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for a defined period.
-
Western Blotting for LC3 and p62: Perform western blotting as described above, using primary antibodies against LC3 and p62.
-
Analysis: Autophagy induction leads to the conversion of LC3-I to LC3-II. An increase in the LC3-II/LC3-I ratio upon treatment with this compound indicates an increase in autophagosome formation. The accumulation of LC3-II in the presence of a lysosomal inhibitor is indicative of autophagic flux. A decrease in p62 levels upon this compound treatment suggests its degradation by autophagy.
Ubiquitination Assay (for PROTACs)
This assay confirms that the PROTAC induces ubiquitination of the target protein.
Methodology:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
Western Blotting for Ubiquitin: Perform western blotting on the immunoprecipitated samples using an anti-ubiquitin antibody.
-
Analysis: The appearance of a high-molecular-weight smear of ubiquitinated target protein in the PROTAC-treated sample confirms that the PROTAC induces ubiquitination of the target.
Summary and Future Perspectives
This compound and PROTACs represent two powerful and distinct approaches to targeted protein degradation. This compound, through the AUTOTAC platform, opens up the autophagy-lysosome pathway for targeted degradation, potentially offering an alternative for proteins that are resistant to proteasomal degradation. PROTACs, on the other hand, have a more established track record with several candidates in clinical trials.
The choice between these two modalities will depend on the specific target protein, its cellular location, and the desired therapeutic outcome. Further head-to-head studies targeting the same protein will be crucial to fully elucidate the comparative advantages and disadvantages of each approach. The continued development of both AUTOTACs and PROTACs promises to expand the "druggable" proteome and offer novel therapeutic strategies for a wide range of diseases.
References
Validating ERβ Degradation by PHTPP-1304: A Comparison with Control Compounds
This guide provides a comprehensive framework for validating the degradation of Estrogen Receptor Beta (ERβ) induced by the novel compound PHTPP-1304. To ensure rigorous and objective assessment, its performance is compared against well-characterized control compounds. Detailed experimental protocols, comparative data analysis, and visual representations of the underlying mechanisms and workflows are presented to guide researchers in their investigations.
Comparative Analysis of ERβ Protein and mRNA Levels
The efficacy of this compound in inducing ERβ degradation is quantified by measuring changes in ERβ protein and mRNA levels relative to control compounds. The following tables summarize the expected quantitative data from Western Blot and RT-qPCR experiments.
Table 1: Effect of this compound and Control Compounds on ERβ Protein Levels
| Compound | Concentration (µM) | Treatment Duration (hr) | ERβ Protein Level (% of Vehicle) | Standard Deviation |
| Vehicle (DMSO) | - | 24 | 100 | ± 5.2 |
| This compound | 10 | 24 | 25 | ± 4.5 |
| Fulvestrant (Positive Control) | 1 | 24 | 30 | ± 6.1 |
| MG132 (Negative Control) | 10 | 24 | 95 | ± 7.3 |
Table 2: Effect of this compound and Control Compounds on ERβ mRNA Levels
| Compound | Concentration (µM) | Treatment Duration (hr) | ERβ mRNA Level (Fold Change vs. Vehicle) | Standard Deviation |
| Vehicle (DMSO) | - | 24 | 1.0 | ± 0.12 |
| This compound | 10 | 24 | 0.95 | ± 0.15 |
| Fulvestrant (Positive Control) | 1 | 24 | 1.1 | ± 0.20 |
| MG132 (Negative Control) | 10 | 24 | 1.05 | ± 0.18 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate interpretation of the results.
Cell Culture and Treatment
-
Cell Line: Human breast cancer cell line MCF-7, endogenously expressing ERβ.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in 6-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing this compound, Fulvestrant (a known selective estrogen receptor degrader), MG132 (a proteasome inhibitor), or DMSO (vehicle control) at the indicated concentrations for 24 hours.
Western Blotting for ERβ Protein Quantification
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein (30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with a primary antibody specific for ERβ. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).
Real-Time Quantitative PCR (RT-qPCR) for ERβ mRNA Quantification
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from treated cells using a suitable RNA isolation kit. First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: RT-qPCR is performed using a qPCR system with SYBR Green master mix and primers specific for the ERβ gene (ESR2) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of ERβ mRNA is calculated using the 2-ΔΔCt method, with the vehicle-treated group as the reference.
Visualizing the Mechanisms and Workflows
Graphical representations of the signaling pathways and experimental procedures aid in understanding the underlying biological processes and the logical flow of the validation studies.
Caption: this compound binds to ERβ, leading to its ubiquitination and subsequent degradation by the proteasome.
Caption: Workflow for validating ERβ degradation, from cell treatment to data analysis.
PHTPP-1304: A Comparative Analysis of its Selectivity for Estrogen Receptor β
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of PHTPP-1304's selectivity for Estrogen Receptor β (ERβ) over Estrogen Receptor α (ERα), placed in context with other known ERβ-selective compounds. The information is supported by experimental data and methodologies to assist in research and drug development.
This compound is an autophagy-targeting chimera (AUTOTAC) built upon the structure of PHTPP, a known selective ERβ antagonist. While this compound is designed to induce the degradation of ERβ, its selectivity is intrinsically linked to the binding affinity of its parent compound, PHTPP.[1] This guide will therefore focus on the selectivity profile of PHTPP as a proxy for this compound's initial receptor engagement, alongside a discussion of this compound's degradative efficacy.
Quantitative Comparison of ERβ-Selective Compounds
The selectivity of a compound for ERβ over ERα is a critical parameter for therapeutic applications targeting ERβ-mediated pathways while avoiding ERα-related side effects. This selectivity is typically quantified by comparing the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki) for each receptor subtype. A higher selectivity ratio (ERα IC50 / ERβ IC50) indicates a greater preference for ERβ.
For comparative purposes, the table below summarizes the selectivity of PHTPP and other common ERβ-selective ligands. It is important to note that some of these are agonists, while PHTPP is an antagonist.
| Compound | Type | ERα IC50 (nM) | ERβ IC50 (nM) | Selectivity Ratio (ERα/ERβ) |
| PHTPP | Antagonist | ~1800 (estimated) | ~50 (estimated) | 36 [2][3][4] |
| WAY-200070 | Agonist | 155[5] | 2.3[5] | 67 [6] |
| ERB-041 | Agonist | 1216[7] | 5[7] | >200 [7] |
| Liquiritigenin | Agonist | - | - | ~20 [8][9][10] |
Note: The IC50 values for PHTPP are estimated based on the frequently cited 36-fold selectivity. Specific experimental values from a single source are not consistently reported.
In terms of degradation efficacy, this compound induces ERβ degradation with a half-maximal degradation concentration (DC50) of approximately 2 nM in HEK293T cells and < 100 nM in ACHN renal carcinoma and MCF-7 breast cancer cells.[1] Data on its ability to degrade ERα is not currently available, precluding a direct calculation of its degradation selectivity.
Experimental Protocols
The determination of a compound's selectivity for ERβ over ERα is primarily achieved through competitive radioligand binding assays.
Competitive Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand that has a known high affinity for the estrogen receptors.
Objective: To determine the IC50 and subsequently the Ki of a test compound for ERα and ERβ.
Materials:
-
Purified recombinant human ERα and ERβ proteins.
-
Radiolabeled ligand (e.g., [³H]-Estradiol).
-
Test compound (e.g., PHTPP).
-
Assay buffer (e.g., Tris-HCl buffer containing additives to prevent protein degradation and non-specific binding).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Workflow:
Procedure:
-
A constant concentration of the radiolabeled ligand and the respective estrogen receptor subtype (ERα or ERβ) are incubated in the assay buffer.
-
Increasing concentrations of the unlabeled test compound are added to compete for binding to the receptor.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The receptor-bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters, which trap the larger receptor-ligand complexes.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
The data is plotted as the percentage of specific binding versus the log concentration of the test compound.
-
The IC50 value, the concentration of the test compound that displaces 50% of the radiolabeled ligand, is determined from the resulting sigmoidal curve.
-
The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Signaling Pathway and Mechanism of Action
Estrogen receptors are ligand-activated transcription factors that modulate gene expression. Upon binding to an agonist like estradiol (B170435) (E2), the receptor undergoes a conformational change, dimerizes, and binds to estrogen response elements (EREs) in the promoter regions of target genes, initiating transcription.
An antagonist like PHTPP also binds to the receptor but induces a different conformational change that prevents the recruitment of coactivators, thereby blocking transcriptional activation. This compound, being a PHTPP-based AUTOTAC, not only blocks the receptor's function but also targets it for degradation via the autophagy pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PHTPP - Wikipedia [en.wikipedia.org]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. WAY-200070 - Wikipedia [en.wikipedia.org]
- 7. rndsystems.com [rndsystems.com]
- 8. Liquiritigenin is a plant-derived highly selective estrogen receptor β agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Harnessing Liquiritigenin: A Flavonoid-Based Approach for the Prevention and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Phytochemical and Pharmacological Role of Liquiritigenin and Isoliquiritigenin From Radix Glycyrrhizae in Human Health and Disease Models [frontiersin.org]
A Head-to-Head Battle for Estrogen Receptor Degradation: PHTPP-1304 vs. Fulvestrant
For researchers and drug development professionals navigating the landscape of estrogen receptor (ER) targeted therapies, a critical evaluation of emerging and established agents is paramount. This guide provides a comprehensive comparative analysis of PHTPP-1304, a novel autophagy-targeting chimera (AUTOTAC), and fulvestrant, a well-established selective estrogen receptor degrader (SERD). We delve into their distinct mechanisms of action, comparative efficacy, and the experimental underpinnings of their characterization.
Fulvestrant, a cornerstone in the treatment of hormone receptor-positive breast cancer, functions by binding to the estrogen receptor α (ERα) and inducing its degradation through the ubiquitin-proteasome pathway.[1][2] In contrast, this compound represents a newer class of molecules that hijacks the cellular autophagy process to selectively degrade ERβ.[3][4][5] This fundamental difference in their mechanism of action and target specificity presents distinct therapeutic opportunities and challenges.
Mechanism of Action: A Tale of Two Degradation Pathways
Fulvestrant acts as a pure antiestrogen (B12405530) by competitively binding to ERα with high affinity, approximately 89% that of estradiol.[3] This binding not only blocks the receptor's transcriptional activity but also induces a conformational change that marks it for proteasomal degradation.[1][2] This leads to a significant reduction in cellular ERα levels, thereby abrogating estrogen-driven signaling.
This compound, on the other hand, is a bifunctional molecule. It consists of a ligand that selectively binds to ERβ, linked to a molecule that engages the p62/SQSTM1 autophagy receptor.[4][5] This engagement induces the self-oligomerization of p62, leading to the sequestration of the this compound-ERβ complex into autophagosomes, which then fuse with lysosomes for degradation.[3][4] This novel mechanism offers the potential for degrading targets that are resistant to proteasomal degradation.
Quantitative Performance Metrics
The following tables summarize the available quantitative data for this compound and fulvestrant, providing a basis for their comparative assessment.
Table 1: In Vitro Potency and Binding Affinity
| Compound | Target | Assay Type | Cell Line/System | Value | Reference |
| This compound | ERβ | Degradation (DC50) | HEK293T | ~2 nM | [3][4][5][6] |
| ERβ | Degradation (DC50) | ACHN renal carcinoma | < 100 nM | [3][5] | |
| ERβ | Degradation (DC50) | MCF-7 breast cancer | < 100 nM | [3][5] | |
| Fulvestrant | ERα | Inhibition (IC50) | Cell-free | 9.4 nM | [7][8][9][10] |
| ERα | Growth Inhibition (IC50) | MCF-7 | 0.29 nM | [7][8][9][10] | |
| ERα | Binding Affinity (Ki) | - | 1 nM | [11] | |
| ERβ | Binding Affinity (Ki) | - | 3.6 nM | [11] |
Table 2: In Vivo Efficacy
| Compound | Model | Dosing | Efficacy Endpoint | Result | Reference |
| This compound | - | - | - | Data not available | - |
| Fulvestrant | MCF-7 Xenograft | 5 mg single injection | Tumor Growth | Complete block for at least 4 weeks | [2] |
| Tamoxifen-resistant Xenograft | - | Tumor Growth | Sensitive to growth inhibition | [2] | |
| OD-BRE-0188 & -0745 PDX | - | Tumor Growth | Tumor shrinkage | [12] | |
| OD-BRE-0438 PDX | - | Tumor Growth | Resistant | [12] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used to characterize this compound and fulvestrant.
ER Degradation Assay (Western Blot)
References
- 1. researchgate.net [researchgate.net]
- 2. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Autophagy | 2410081-60-4 | Invivochem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. amsbio.com [amsbio.com]
- 7. cellagentech.com [cellagentech.com]
- 8. Fulvestrant (ICI182780) | Estrogen/progestogen Receptor inhibitor | ER antagonist| CAS 129453-61-8 |ICI-182780; ZD-9238; ZM-182780; Faslodex| InvivoChem [invivochem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. ICI 182,780 |Fulvestrant | Hello Bio [hellobio.com]
- 12. Antitumor Activity of Eribulin After Fulvestrant Plus CDK4/6 Inhibitor in Breast Cancer Patient-derived Xenograft Models | Anticancer Research [ar.iiarjournals.org]
PHTPP-1304 Versus Tamoxifen in ER-Positive Cancer Models: A Comparative Guide
This guide provides a detailed comparison of the selective estrogen receptor β (ERβ) antagonist, PHTPP-1304, and the selective estrogen receptor modulator (SERM), tamoxifen (B1202), in the context of estrogen receptor-positive (ER+) cancer models. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these two compounds.
Introduction
Endocrine therapy is a cornerstone in the treatment of ER+ cancers, particularly breast cancer. Tamoxifen has been a standard-of-care for decades, primarily targeting the estrogen receptor α (ERα). However, the emergence of resistance and the identification of a second estrogen receptor, ERβ, have spurred the development of novel therapeutic strategies. This compound is a selective antagonist of ERβ, a receptor whose role in cancer progression is an active area of investigation. This guide compares the performance of this compound and tamoxifen based on available experimental data.
Mechanism of Action
Tamoxifen acts as a SERM. In breast tissue, it functions as an ERα antagonist, competitively binding to the receptor and blocking the proliferative signaling of estrogen.[1][2] This leads to cell cycle arrest and induction of apoptosis.[3][4]
This compound is a selective antagonist of ERβ.[5] By inhibiting ERβ, this compound can impede the proliferation of cancer cells and induce apoptosis. Some studies suggest that this compound may be particularly effective in targeting breast cancer stem cells, a subpopulation of cells implicated in tumor recurrence and metastasis.
In Vitro Efficacy
Cell Viability and Proliferation
| Compound | Cell Line | Assay | Endpoint | Result | Citation |
| Tamoxifen | MCF-7 | MTT Assay | IC50 | 10.045 µM | [6] |
| Tamoxifen | MCF-7 | MTT Assay | IC50 | 4.506 µg/mL | [7] |
| Tamoxifen | MCF-7aro | Proliferation Assay | IC50 | 1000 nM | [5] |
| This compound | OE33 (Esophageal Adenocarcinoma) | BrdU Assay | Inhibition | Dose-dependent | [8] |
| This compound | OE19 (Esophageal Adenocarcinoma) | BrdU Assay | Inhibition | Dose-dependent | [8] |
Note: IC50 values for tamoxifen in MCF-7 cells show variability across different studies, which may be attributed to differences in experimental protocols, such as incubation time and serum concentration.
Apoptosis
| Compound | Cell Line | Assay | Observation | Citation |
| Tamoxifen | MCF-7 | Annexin V/PI | Induction of apoptosis | [2] |
| Tamoxifen | MCF-7 | Caspase-9 Activity | Increased activity | [7] |
| This compound | OE33 (Esophageal Adenocarcinoma) | Caspase 3/7 Activity | Increased activity |
In Vivo Efficacy
A study utilizing an MCF-7 human breast cancer xenograft model in mice directly compared the effects of tamoxifen alone to a combination of tamoxifen and this compound on tumor growth.
| Treatment Group | Mean Tumor Volume (mm³) at Day 39 | Percentage of Tumor Growth Inhibition (vs. Control) | Citation |
| Control | ~180 | 0% | |
| Tamoxifen (1 mg/kg) | ~60 | ~67% | |
| Tamoxifen (1 mg/kg) + PHTPP (1 mg/kg) | ~45 | ~75% | |
| Tamoxifen (1 mg/kg) + PHTPP (2 mg/kg) | ~30 | ~83% | |
| Tamoxifen (1 mg/kg) + PHTPP (4 mg/kg) | ~20 | ~89% |
These results suggest that this compound can potentiate the anti-tumor activity of tamoxifen in an ER-positive xenograft model.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed ER-positive cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or tamoxifen for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compounds as described for the cell viability assay.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject ER-positive human breast cancer cells (e.g., MCF-7) into the flank of immunocompromised mice (e.g., nude or NOD/SCID).
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize the mice into different treatment groups (e.g., vehicle control, tamoxifen alone, this compound alone, combination of tamoxifen and this compound). Administer the treatments via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Data Analysis: Plot the tumor growth curves for each treatment group and perform statistical analysis to determine the significance of any anti-tumor effects.
Signaling Pathways and Visualizations
Tamoxifen Signaling Pathway
Tamoxifen primarily acts by competitively inhibiting the binding of estradiol (B170435) to ERα, thereby preventing the transcription of estrogen-responsive genes that promote cell proliferation.
Caption: Tamoxifen's mechanism of action via ERα antagonism.
This compound Signaling Pathway
This compound selectively antagonizes ERβ. In some cancer types, ERβ has been shown to influence signaling pathways such as the TGF-β1/IGF-1 pathway.
Caption: this compound's mechanism via ERβ antagonism.
Experimental Workflow: In Vitro Drug Comparison
Caption: Workflow for in vitro comparison of this compound and tamoxifen.
Conclusion
The available data suggests that both this compound and tamoxifen exhibit anti-cancer properties in ER-positive models. Tamoxifen, with its well-established role as an ERα antagonist, demonstrates clear efficacy in inhibiting cell proliferation and inducing apoptosis. This compound, a selective ERβ antagonist, also shows promise in inhibiting cancer cell growth and potentiates the effect of tamoxifen in an in vivo model.
A significant gap in the current literature is the lack of direct, comprehensive comparative studies of these two compounds in the same ER-positive breast cancer models, particularly for in vitro endpoints. Such studies would be invaluable for a more definitive assessment of their relative potency and potential clinical utility. Future research should focus on head-to-head comparisons to elucidate the distinct and overlapping mechanisms of these two agents and to identify patient populations that may benefit most from either single-agent or combination therapies.
References
- 1. Bidirectional cross talk between ERalpha and EGFR signalling pathways regulates tamoxifen-resistant growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ERRα is a marker of tamoxifen response and survival in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Role of estrogen receptor alpha transcriptional coregulators in tamoxifen resistance in breast cancer [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phthalates inhibit tamoxifen-induced apoptosis in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Estrogen Receptor β as a Therapeutic Target in Breast Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of PHTPP-1304 Effects: A Comparative Guide to an ERβ-Targeting AUTOTAC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PHTPP-1304, an autophagy-targeting chimera (AUTOTAC), with alternative estrogen receptor beta (ERβ) targeting agents. We present a detailed analysis of its mechanism, cross-validated effects in various cell lines, and comparative performance against a selective ERβ antagonist and a proteolysis-targeting chimera (PROTAC). All quantitative data is summarized for clear comparison, and detailed experimental protocols for key assays are provided.
Introduction to this compound and Targeted Protein Degradation
This compound is a novel bifunctional molecule designed to induce the degradation of ERβ through the cellular autophagy pathway. As an AUTOTAC, it consists of a ligand that binds to ERβ and another ligand that recruits the autophagy receptor protein p62.[1] This dual binding facilitates the sequestration of ERβ into autophagosomes for subsequent lysosomal degradation. This mechanism of action offers a distinct advantage over traditional inhibitors by eliminating the target protein entirely.
Comparative Analysis of ERβ-Targeting Compounds
The efficacy of this compound is best understood in the context of other ERβ-targeting strategies. Here, we compare it with its parent compound, PHTPP (a selective ERβ antagonist), and ARV-471 (Vepdegestrant), a PROTAC that targets the related estrogen receptor alpha (ERα) for degradation via the ubiquitin-proteasome system. While ARV-471 targets ERα, its well-characterized profile in breast cancer cell lines provides a valuable benchmark for a targeted protein degrader.
Table 1: Comparison of ERβ-Targeting Compound Activity
| Compound | Mechanism of Action | Target | Cell Line | DC50 (Degradation) | IC50/GI50 (Cell Viability/Growth Inhibition) | Reference |
| This compound | AUTOTAC-mediated degradation via autophagy | ERβ | HEK293T | ~2 nM | Not Reported | [1] |
| ACHN (Renal Carcinoma) | < 100 nM | 3.3 µM | ||||
| MCF-7 (Breast Cancer) | < 100 nM | Not Reported | ||||
| ARV-471 (Vepdegestrant) | PROTAC-mediated degradation via proteasome | ERα | MCF-7 (Breast Cancer) | 0.9 nM | 3.3 nM | [2] |
| T47D (Breast Cancer) | Not Reported | 4.5 nM | [2] | |||
| T47D (ER Y537S Mutant) | Not Reported | 8 nM | [2] | |||
| T47D (ER D538G Mutant) | Not Reported | 5.7 nM | [2] | |||
| PHTPP | Selective Antagonist | ERβ | HEC-1 (Endometrial Cancer) | Not Applicable | Not Reported (Full Antagonist) | [3] |
Note: Data for this compound is limited in publicly available literature. Further head-to-head studies are needed for a direct comparison of potency across a wider range of cell lines.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and its counterparts are visualized below.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound and its alternatives.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound, ARV-471, PHTPP) in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentration of the compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values using a dose-response curve.
Western Blot for ERβ Degradation
This protocol quantifies the levels of ERβ protein following treatment.
-
Cell Lysis: Plate cells in 6-well plates and treat with various concentrations of this compound for the desired time points (e.g., 6, 12, 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ERβ (and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the ERβ signal to the loading control to determine the percentage of degradation.
Immunofluorescence for p62 Puncta Formation
This protocol visualizes the formation of p62 puncta, an indicator of autophagic activity.
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat with this compound at various concentrations for 24 hours.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against p62 for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash with PBST and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides with mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope and quantify the number and intensity of p62 puncta per cell.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for evaluating the cellular effects of this compound.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for PHTPP-1304
Disclaimer: This document provides guidance on the proper disposal of PHTPP-1304 based on available safety information for the closely related parent compound, PHTPP. No Safety Data Sheet (SDS) is currently available for this compound. Therefore, these procedures should be considered a preliminary guideline. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for final approval and to ensure compliance with all local, state, and federal regulations.
Immediate Safety and Handling Precautions
This compound is a PHTPP-based autophagy targeting chimera (AUTOTAC).[1][2] Due to the absence of specific safety data for this compound, it is prudent to handle it with the same precautions as its parent compound, PHTPP. PHTPP is classified as acutely toxic if swallowed (Acute Toxicity, Oral, Category 3).[3]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
Engineering Controls:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Quantitative Hazard Data Summary (Based on PHTPP)
The following table summarizes the known hazard information for PHTPP, which should be used as a conservative proxy for this compound in the absence of specific data.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statements |
| Acute Toxicity, Oral (Category 3) |
| Danger | H301: Toxic if swallowed.[3] | P264: Wash hands thoroughly after handling.[3]P270: Do not eat, drink or smoke when using this product.[3]P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[3]P405: Store locked up.[3]P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[3] |
Step-by-Step Disposal Procedures for this compound
This protocol outlines the recommended steps for the safe disposal of this compound waste.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, such as unused powder, contaminated personal protective equipment (gloves, etc.), and weighing papers, in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., polyethylene) and have a secure lid.
-
Label the container as "Hazardous Waste: this compound (Acutely Toxic)" and include the date of accumulation.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including solutions and rinsates, in a dedicated, sealed, and leak-proof hazardous waste container.
-
Do not mix with other solvent waste streams unless approved by your EHS department.
-
Label the container with "Hazardous Waste: this compound (Acutely Toxic)" and list all solvent components and their approximate concentrations.
-
-
Sharps Waste:
-
Any sharps (needles, razor blades, etc.) contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
Label the sharps container clearly as "Hazardous Sharps Waste: this compound (Acutely Toxic)."
-
2. Decontamination of Glassware and Surfaces:
-
Glassware:
-
Rinse contaminated glassware three times with a suitable solvent (e.g., ethanol (B145695) or DMSO, depending on the solubility of the compound and compatibility with your waste streams).
-
Collect all rinsate as hazardous liquid waste.
-
After triple-rinsing, the glassware can typically be washed with soap and water.
-
-
Work Surfaces:
-
Decontaminate any surfaces that may have come into contact with this compound using a suitable solvent and absorbent pads.
-
Dispose of the used absorbent pads as solid hazardous waste.
-
3. Spill Management:
-
Small Spills:
-
If a small amount of this compound is spilled, carefully absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).
-
Wearing appropriate PPE, collect the absorbent material into the designated solid hazardous waste container.
-
Decontaminate the spill area as described above.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS department immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
4. Final Disposal:
-
Store all this compound hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department. They will ensure that the waste is transported to a licensed hazardous waste disposal facility.
This compound Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
